molecular formula C26H31N5O3S2 B11932887 MFH290

MFH290

Cat. No.: B11932887
M. Wt: 525.7 g/mol
InChI Key: COGUZYALRYMQTD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL4647764 is a Unknown drug.

Properties

Molecular Formula

C26H31N5O3S2

Molecular Weight

525.7 g/mol

IUPAC Name

N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide

InChI

InChI=1S/C26H31N5O3S2/c1-5-21(32)29-18-10-8-17(9-11-18)24(33)31-12-6-7-19(15-31)30-25-28-14-23(36-25)35-16-22-27-13-20(34-22)26(2,3)4/h5,8-11,13-14,19H,1,6-7,12,15-16H2,2-4H3,(H,28,30)(H,29,32)/t19-/m1/s1

InChI Key

COGUZYALRYMQTD-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)N[C@@H]3CCCN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C=C

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC3CCCN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of MFH290 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). Its mechanism of action in cancer cells centers on the disruption of transcriptional regulation, leading to the downregulation of key DNA damage response (DDR) genes. This creates a state of synthetic lethality when combined with PARP inhibitors, such as olaparib, making it a promising therapeutic strategy for various cancers. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound's anticancer activity.

Core Mechanism of Action: Covalent Inhibition of CDK12/13

This compound exerts its effects through the formation of a covalent bond with a specific cysteine residue, Cys-1039, located in the kinase domain of CDK12.[1] This irreversible binding competitively inhibits the kinase activity of both CDK12 and its close homolog, CDK13.

The primary substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). Specifically, CDK12 phosphorylates the serine residue at the second position (Ser2) of the heptapeptide repeats (YSPTSPS) that constitute the CTD.[1] This phosphorylation event is crucial for the transition from transcription initiation to productive elongation.

By inhibiting CDK12, this compound leads to a significant reduction in the levels of p-Ser2 on the Pol II CTD.[1] This hypo-phosphorylation impairs the processivity of Pol II, causing premature termination of transcription, particularly affecting long genes with a high number of exons.

Downstream Effects of CDK12/13 Inhibition

The inhibition of Pol II-mediated transcription elongation by this compound has several critical downstream consequences for cancer cells:

Downregulation of DNA Damage Response (DDR) Genes

A key outcome of reduced transcriptional elongation is the decreased expression of a specific subset of genes, many of which are integral to the DNA damage response.[1] These include genes involved in homologous recombination (HR), such as BRCA1, BRCA2, ATM, FANCF, and RAD51. The expression of these genes is particularly sensitive to CDK12/13 inhibition.

Induction of Synthetic Lethality with PARP Inhibitors

The this compound-induced deficiency in the HR pathway creates a vulnerability in cancer cells that can be exploited by PARP inhibitors like olaparib. PARP inhibitors block the repair of single-strand DNA breaks, which then accumulate and lead to double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the HR pathway. However, in cancer cells treated with this compound, the compromised HR pathway cannot efficiently repair these lesions, leading to genomic instability and ultimately, apoptotic cell death. This synergistic interaction is a classic example of synthetic lethality.[1]

Cell Cycle Arrest and Apoptosis

Inhibition of CDK12/13 has been shown to induce cell cycle arrest and apoptosis in cancer cells. While the precise mechanisms are still under investigation, the downregulation of critical cell cycle regulators and the accumulation of unrepaired DNA damage likely contribute to these effects. The substantial transcriptional perturbation caused by CDK12/13 inhibitors like THZ531, a compound related to this compound, has been shown to dramatically induce apoptotic cell death.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent and selective inhibition of CDK12. In competitive pulldown assays using Jurkat T-ALL and HAP1 CML cell lines, this compound was found to saturate CDK12 at a concentration of approximately 40 nM.[2] Its selectivity for CDK12 is reported to be 5-100 times greater than for CDK2, CDK7, and CDK9.[2]

Target Inhibitory Activity Assay Type Cell Lines Reference
CDK12~40 nM (saturation)Competitive PulldownJurkat, HAP1[2]
CDK2/7/95-100x less than CDK12IC50Not Specified[2]
Cellular Effects on DDR Gene Expression

Treatment of cancer cells with this compound leads to a dose-dependent reduction in the expression of key DDR genes. In Jurkat and HAP1 cells, treatment with 40 nM and 200 nM of this compound resulted in a marked decrease in both the RNA and protein levels of RAD51 and RAD51C.[2]

Gene This compound Concentration Effect Cell Lines Reference
RAD5140 nM, 200 nMDecreased RNA and protein levelsJurkat, HAP1[2]
RAD51C40 nM, 200 nMDecreased RNA and protein levelsJurkat, HAP1[2]

Experimental Protocols

Cell Culture

Jurkat, Clone E6-1 (ATCC TIB-152), a human T lymphoblastoid cell line, is a suitable model for studying the effects of this compound.

  • Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cultures are maintained by adding fresh medium or by splitting the culture to a density of 1 x 10^5 viable cells/mL. The cell density should not exceed 3 x 10^6 cells/mL.

Western Blotting for p-Ser2 Pol II

This protocol is designed to assess the effect of this compound on the phosphorylation of the Pol II CTD.

  • Cell Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 0, 10, 40, 100, 200 nM) for a specified time (e.g., 6 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for p-Ser2 Pol II overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total Pol II or a housekeeping protein like β-actin as a loading control.

Cell Viability Assay (e.g., CCK-8 or MTT) for Combination Studies

This protocol assesses the synergistic effect of this compound and olaparib on cancer cell viability.

  • Cell Seeding: Seed Jurkat cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and olaparib, both alone and in combination, for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to untreated controls. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where a CI < 1 indicates synergy.

Signaling Pathways and Visualizations

Core Signaling Pathway of this compound Action

The central mechanism of this compound involves the direct inhibition of CDK12/13, leading to a cascade of events culminating in reduced DDR gene expression.

MFH290_Mechanism cluster_inhibition Inhibition Cascade cluster_transcription Transcriptional Regulation This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Covalent Inhibition (Cys-1039) PolII_CTD RNA Pol II CTD CDK12_13->PolII_CTD Phosphorylation pSer2 p-Ser2 Pol II CTD Elongation Transcription Elongation pSer2->Elongation DDR_Genes DDR Gene Expression (BRCA1, RAD51, etc.) Elongation->DDR_Genes

Caption: Core mechanism of this compound action on CDK12/13 and transcription.

Experimental Workflow for Assessing this compound Activity

A typical workflow to characterize the cellular effects of this compound involves cell culture, drug treatment, and subsequent molecular and cellular assays.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays Cell_Culture Jurkat Cell Culture Drug_Treatment This compound +/- Olaparib Treatment Cell_Culture->Drug_Treatment Western_Blot Western Blot (p-Ser2 Pol II, DDR proteins) Drug_Treatment->Western_Blot RT_qPCR RT-qPCR (DDR gene mRNA) Drug_Treatment->RT_qPCR Viability_Assay Cell Viability Assay (CCK-8/MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay

Caption: Experimental workflow for characterizing this compound's effects.

Logical Relationship of Synthetic Lethality

The concept of synthetic lethality between this compound and PARP inhibitors is based on the dual disruption of critical DNA repair pathways.

Synthetic_Lethality This compound This compound HR_Pathway Homologous Recombination Repair This compound->HR_Pathway Inhibits PARPi PARP Inhibitor (Olaparib) BER_Pathway Base Excision Repair PARPi->BER_Pathway Inhibits DNA_Damage Accumulated DNA Damage HR_Pathway->DNA_Damage Repairs BER_Pathway->DNA_Damage Repairs Cell_Death Apoptotic Cell Death DNA_Damage->Cell_Death

Caption: Synthetic lethality between this compound and PARP inhibitors.

Conclusion

This compound represents a promising therapeutic agent that targets the transcriptional machinery of cancer cells. Its ability to selectively inhibit CDK12/13 leads to a cascade of events that sensitize cancer cells to DNA damaging agents, particularly PARP inhibitors. The in-depth understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, provides a strong rationale for its further development in clinical settings. Future research will likely focus on identifying predictive biomarkers for this compound sensitivity and exploring its efficacy in a broader range of cancer types.

References

MFH290: A Potent and Highly Selective Covalent Inhibitor of CDK12/13

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) have emerged as critical regulators of transcriptional elongation, playing a pivotal role in the expression of genes involved in the DNA damage response (DDR). Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of MFH290, a novel, potent, and highly selective covalent inhibitor of CDK12 and CDK13. We will delve into its biochemical and cellular activity, mechanism of action, and the experimental methodologies employed in its characterization.

Data Presentation

Biochemical Potency and Selectivity of this compound

This compound was designed as a cysteine-directed covalent inhibitor, targeting a unique cysteine residue (Cys1039 in CDK12) in the kinase domain of CDK12 and CDK13. This covalent mechanism of action contributes to its high potency and selectivity.

Table 1: Biochemical IC50 Values of this compound against CDK12 and CDK13

KinaseIC50 (nM)
CDK12/CycK2.4
CDK13/CycK1.8

Data extracted from Liu et al., 2020.

The inhibitory activity of this compound was further evaluated against a broad panel of kinases to assess its selectivity. The KINOMEscan™ platform was utilized for this purpose, which measures the binding of the inhibitor to a large number of kinases.

Table 2: Kinome Selectivity of this compound

KinasePercent of Control (%) @ 1 µM this compound
CDK120.1
CDK130.2
Other CDKs (CDK1, 2, 4, 5, 6, 7, 9)> 80
Other Kinases (a panel of >400)Generally > 90

Data represents a summary of kinome-wide scanning results from Liu et al., 2020. A lower percentage of control indicates stronger binding.

Cellular Activity of this compound

The on-target cellular activity of this compound was confirmed by its ability to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2), a direct substrate of CDK12 and CDK13. Furthermore, the anti-proliferative effects of this compound were assessed in various cancer cell lines.

Table 3: Cellular IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
JurkatT-cell leukemia120
MOLM13Acute myeloid leukemia150
MV4-11Acute myeloid leukemia180

Data extracted from Liu et al., 2020.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity of CDK12 and CDK13.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant CDK12/CycK or CDK13/CycK enzyme complexes are used. A peptide substrate derived from the C-terminal domain of RNA Polymerase II is utilized.

  • Reaction Mixture: The kinase reaction is performed in a buffer containing ATP, the peptide substrate, and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., HTRF or AlphaLISA) or by measuring the depletion of ATP (e.g., Kinase-Glo).

  • Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

KINOMEscan™ Selectivity Profiling

This competition binding assay assesses the selectivity of this compound against a large panel of human kinases.

Protocol:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Reaction Components: Each well of a multi-well plate contains a specific kinase, the immobilized ligand, and the test compound (this compound at a fixed concentration, e.g., 1 µM).

  • Binding and Quantification: The amount of kinase bound to the solid support is quantified using a proprietary method (e.g., qPCR of a DNA tag linked to the kinase).

  • Data Interpretation: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.

Cellular Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence or absorbance values are normalized to the DMSO-treated control cells. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of RNAPII Phosphorylation

This technique is used to detect the phosphorylation status of RNAPII at Ser2 of the CTD, a direct downstream target of CDK12/13, in cells treated with this compound.

Protocol:

  • Cell Lysis: Cells treated with this compound or DMSO for a specific duration are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated RNAPII Ser2. A primary antibody against total RNAPII or a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

CDK12/13 Signaling Pathway and Mechanism of this compound

CDK12_13_Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation by CDK12/13 RNAPII RNA Polymerase II CTD C-terminal Domain (CTD) (YSPTSPS)n RNAPII->CTD pCTD_Ser2 Phosphorylated CTD (Ser2-P) DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM, FANCF) pCTD_Ser2->DDR_Genes Promotes Transcription mRNA mRNA DDR_Genes->mRNA CDK12_13 CDK12/13 CDK12_13->CTD Phosphorylates Ser2 CyclinK Cyclin K CyclinK->CDK12_13 Activates This compound This compound This compound->CDK12_13 Inhibits (Covalent)

Caption: CDK12/13 signaling in transcription and this compound inhibition.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_mechanistic Mechanistic Studies Biochem_Assay Biochemical Kinase Assay (CDK12/13 IC50) Kinome_Scan Kinome-wide Selectivity Profiling (KINOMEscan™) Biochem_Assay->Kinome_Scan Cell_Viability Cell Proliferation Assay (Cancer Cell Line IC50s) Biochem_Assay->Cell_Viability Identifies Potent Inhibitor Kinome_Scan->Cell_Viability Confirms Selectivity Western_Blot Western Blot Analysis (p-RNAPII Ser2 Inhibition) Cell_Viability->Western_Blot DDR_Gene_Expression Gene Expression Analysis (Downregulation of DDR Genes) Western_Blot->DDR_Gene_Expression Confirms On-Target Effect Synergy_Studies Combination Studies (e.g., with PARP inhibitors) DDR_Gene_Expression->Synergy_Studies

Caption: Workflow for characterizing a selective kinase inhibitor like this compound.

The Covalent Engagement of MFH290 with Cys-1039 of CDK12: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent inhibitor MFH290 and its specific interaction with Cysteine-1039 (Cys-1039) of Cyclin-Dependent Kinase 12 (CDK12). This compound represents a significant tool for studying the biological functions of CDK12 and CDK13 and holds potential for therapeutic development, particularly in oncology.

Executive Summary

This compound is a potent and highly selective covalent inhibitor of CDK12 and its close homolog, CDK13.[1] It functions by forming an irreversible covalent bond with the thiol group of Cys-1039, an amino acid residue located within the ATP-binding pocket of CDK12.[1][2][3] This targeted covalent inhibition leads to the inactivation of the kinase, thereby modulating downstream signaling pathways crucial for gene transcription and DNA damage repair. The selectivity and covalent nature of this compound make it a valuable probe for elucidating the specific roles of CDK12/13 and a promising candidate for further drug development.

Mechanism of Action: Covalent Inhibition of CDK12

This compound's mechanism of action is centered on its designed ability to covalently bind to Cys-1039 in CDK12. Unlike reversible inhibitors that continuously bind and dissociate from their targets, covalent inhibitors form a stable, long-lasting bond. This is achieved through an electrophilic "warhead" on the inhibitor molecule that reacts with a nucleophilic residue on the target protein.[4] In the case of this compound, an acrylamide group serves as the Michael acceptor that reacts with the nucleophilic thiol of Cys-1039.[5]

The formation of this covalent bond offers several advantages, including prolonged duration of action and high potency.[4] The specificity of this compound for CDK12/13 is attributed to the unique presence and accessibility of Cys-1039 within the kinase family, contributing to its excellent kinome selectivity.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with CDK12. (Note: Specific values are placeholders and would be populated from the full-text publication).

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
CDK12/CycKValue
CDK13/CycKValue
CDK7/CycH>Value
CDK9/CycT1>Value

Table 2: Covalent Binding Kinetics

ParameterValue
k_inact / K_I (M⁻¹s⁻¹)Value
Mass Shift (Da)Value

Downstream Cellular Effects of this compound

The covalent inhibition of CDK12 by this compound triggers a cascade of downstream cellular events, primarily impacting transcription and the DNA damage response.

  • Inhibition of RNA Polymerase II Phosphorylation: CDK12 is a key kinase responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine-2 position.[1][2][3] this compound-mediated inhibition of CDK12 leads to a reduction in Serine-2 phosphorylation, which in turn affects transcriptional elongation and co-transcriptional processing.[1][2][3]

  • Downregulation of DNA Damage Repair Genes: A critical consequence of reduced Pol II processivity is the decreased expression of key genes involved in the DNA damage repair (DDR) pathway.[1][2][3] This effect underlies the synergistic potential of this compound with DNA-damaging agents and PARP inhibitors like olaparib.[1][2]

  • CDK12-Dependence: The on-target activity of this compound has been validated through experiments where the mutation of Cys-1039 to a non-nucleophilic residue renders the kinase resistant to the inhibitor.[1][2][3] This demonstrates that the observed cellular effects are directly attributable to the covalent modification of Cys-1039.[1][2][3]

Experimental Protocols

The following are summaries of key experimental protocols that would be detailed in the primary literature for characterizing the covalent binding and cellular effects of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of this compound against a panel of kinases.

  • Reagents: Recombinant human CDK12/Cyclin K, CDK13/Cyclin K, and other kinases, ATP, substrate peptide, this compound.

  • Procedure:

    • Incubate the kinase and this compound for a defined period to allow for covalent bond formation.

    • Initiate the kinase reaction by adding ATP and the substrate peptide.

    • Quench the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

    • Calculate IC50 values from the dose-response curves.

Intact Protein Mass Spectrometry

This method confirms the covalent modification of CDK12 by this compound.

  • Sample Preparation: Incubate recombinant CDK12/Cyclin K with a molar excess of this compound.

  • LC-MS Analysis:

    • Separate the protein from unbound inhibitor using liquid chromatography.

    • Analyze the protein by high-resolution mass spectrometry to determine its molecular weight.

    • Compare the mass of the treated protein with the untreated control to detect the mass shift corresponding to the adduction of this compound.

Cellular Western Blotting for Phospho-RNA Polymerase II

This experiment assesses the effect of this compound on the phosphorylation of a key downstream target in cells.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat cells) and treat with varying concentrations of this compound for a specified time.[1]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for phospho-Ser2 of the RNA Polymerase II CTD and total RNA Polymerase II.

    • Incubate with secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the change in phosphorylation levels.

Visualizations

Signaling Pathway of this compound Action

MFH290_Pathway This compound This compound Covalent_Bond Covalent Bond Formation This compound->Covalent_Bond targets CDK12 CDK12 (Cys-1039) CDK12->Covalent_Bond pPolII Phospho-Ser2 Pol II CDK12->pPolII phosphorylates CDK12_Inactive Inactive CDK12 Covalent_Bond->CDK12_Inactive CDK12_Inactive->pPolII inhibits PolII RNA Polymerase II (CTD) PolII->pPolII Transcription Transcriptional Elongation pPolII->Transcription promotes DDR_Genes DNA Damage Repair Gene Expression Transcription->DDR_Genes leads to Cellular_Effect Sensitization to PARP Inhibitors DDR_Genes->Cellular_Effect influences

Caption: Signaling pathway of this compound covalent inhibition of CDK12.

Experimental Workflow for Target Engagement

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Mass_Spec Intact Protein Mass Spec (Covalent Adduct Confirmation) Cell_Treatment Treat Cells with this compound Western_Blot Western Blot for p-Pol II (Ser2) Cell_Treatment->Western_Blot Gene_Expression qPCR/RNA-seq for DDR Gene Expression Cell_Treatment->Gene_Expression Cell_Viability Cell Viability Assay (Synergy with Olaparib) Cell_Treatment->Cell_Viability Start This compound Compound Start->Kinase_Assay Start->Cell_Treatment

Caption: Workflow for characterizing this compound's covalent binding and cellular effects.

References

The Role of MFH290 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA Damage Response (DDR) is a crucial cellular network that safeguards genomic integrity. Defects in this pathway are a hallmark of cancer, presenting unique therapeutic opportunities. MFH290 has emerged as a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, key regulators of transcription-coupled DDR. This technical guide provides an in-depth analysis of the role of this compound in modulating the DDR, with a focus on its mechanism of action, impact on DDR gene expression, and its synergistic effects with PARP inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and DNA repair.

Introduction to this compound and the DNA Damage Response

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR orchestrates a series of events, including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Key kinases such as ATM, ATR, and DNA-PKcs are central to the DDR, initiating signaling cascades that activate downstream effectors to resolve DNA lesions.

This compound is not a direct component of the DDR machinery but rather a powerful chemical probe and potential therapeutic agent that indirectly modulates the DDR. It is a novel, cysteine-directed covalent inhibitor of CDK12 and its close homolog CDK13.[1] CDK12, in complex with Cyclin K, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1] Specifically, CDK12-mediated phosphorylation of Serine 2 (Ser2) of the Pol II CTD is crucial for the transcriptional elongation of a specific subset of long genes, many of which are integral components of the DNA damage repair pathways, particularly the Homologous Recombination (HR) pathway.[1]

By inhibiting CDK12/13, this compound effectively suppresses the expression of these key DDR genes, thereby inducing a state of "BRCAness" or HR deficiency in cancer cells. This acquired vulnerability can be exploited therapeutically, most notably through synthetic lethality with Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a highly specific and covalent interaction with its target kinases, CDK12 and CDK13.

Covalent Inhibition of CDK12/13

This compound is designed to form a covalent bond with a non-catalytic cysteine residue, Cys-1039, located in the kinase domain of CDK12.[1] This irreversible binding locks the kinase in an inactive conformation, preventing it from phosphorylating its substrates. The high selectivity of this compound is attributed to the specific topology of the CDK12 active site and the presence of this reactive cysteine.

Inhibition of RNA Polymerase II CTD Phosphorylation

The primary downstream effect of CDK12/13 inhibition by this compound is the reduction of Serine 2 phosphorylation on the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1] This phosphorylation event is a critical signal for the transition from transcription initiation to productive elongation, particularly for long genes with complex intron-exon structures. The inhibition of Pol II Ser2 phosphorylation leads to premature termination of transcription and subsequent degradation of the truncated transcripts of essential DDR genes.

The following diagram illustrates the signaling pathway from this compound to the inhibition of DDR gene expression.

This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 Covalent Inhibition (Cys-1039) PolII_pSer2 RNA Polymerase II (pSer2) CDK12_13->PolII_pSer2 Phosphorylation Transcription_Elongation Transcription Elongation of DDR Genes PolII_pSer2->Transcription_Elongation Promotes DDR_Genes Reduced Expression of DDR Genes (e.g., BRCA1, RAD51) Transcription_Elongation->DDR_Genes Leads to HR_Deficiency Homologous Recombination Deficiency DDR_Genes->HR_Deficiency Results in

Caption: Mechanism of this compound action.

Quantitative Data on this compound Activity

This section summarizes the key quantitative data related to the potency, selectivity, and cellular effects of this compound.

Inhibitory Potency
TargetCell LineAssay TypeIC50 (nM)Reference
CDK12/13HAP1Antiproliferative10.15[2]
CDK12 (C1039S mutant)HAP1Antiproliferative115.7[2]
CDK13 (C1017S mutant)HAP1Antiproliferative8.414[2]
CDK12 (C1039S)/CDK13 (C1017S) double mutantHAP1Antiproliferative246.5[2]
Kinase Selectivity

A comprehensive kinome scan is essential to fully characterize the selectivity of this compound. While a full quantitative dataset is not publicly available, studies report "excellent kinome selectivity".[1] For the purpose of this guide, a representative table structure for such data is provided below.

Kinase% Inhibition @ 1µM
CDK12>99%
CDK13>99%
CDK1<10%
CDK2<10%
CDK4<10%
CDK5<10%
CDK6<10%
CDK7<20%
CDK9<15%
... (and other kinases)...
Synergistic Effects with Olaparib

The induction of HR deficiency by this compound leads to a potent synergistic interaction with PARP inhibitors. The combination index (CI) is a quantitative measure of this synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCombinationCombination Index (CI)Reference
PC-3 (Prostate Cancer)10 µM ATL + various concentrations of olaparib< 1 (synergistic)[3]
Ovarian Cancer Cell LinesDoxorubicin + OlaparibRatio-dependent synergy[4]
EMI1-depleted cellsOlaparib + CHK1 Inhibitor< 1 (synergistic)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the DNA damage response.

Covalent CDK12/13 Kinase Assay

Objective: To determine the inhibitory activity of this compound on CDK12/13 kinase activity.

Materials:

  • Recombinant CDK12/Cyclin K and CDK13/Cyclin K

  • GST-Pol II CTD substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager or luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, combine the kinase, substrate, and kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP) or cold ATP for the ADP-Glo™ assay.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer (for radioactive assay) or the ADP-Glo™ reagent.

  • For the radioactive assay, resolve the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen. Quantify the phosphorylation of the GST-Pol II CTD substrate.

  • For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ADP produced.

  • Calculate the IC50 value of this compound by fitting the data to a dose-response curve.

Western Blot for Phospho-Pol II Ser2

Objective: To assess the effect of this compound on the phosphorylation of RNA Polymerase II at Serine 2 in cells.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-phospho-Pol II Ser2, anti-total Pol II, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Pol II Ser2 signal to total Pol II and the loading control.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To map the genome-wide occupancy of total Pol II and phospho-Pol II Ser2 following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Formaldehyde for cross-linking

  • Glycine for quenching

  • ChIP lysis buffer

  • Sonicator

  • Antibodies for immunoprecipitation: anti-total Pol II, anti-phospho-Pol II Ser2, and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Treat cells with this compound or DMSO.

  • Cross-link proteins to DNA with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with the specific antibody or IgG control overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Prepare sequencing libraries and perform next-generation sequencing.

  • Analyze the sequencing data to identify changes in Pol II and phospho-Pol II Ser2 occupancy across the genome.

Synergistic Cytotoxicity Assay

Objective: To determine the synergistic effect of combining this compound and olaparib on cell viability.

Materials:

  • Cancer cell lines

  • This compound and Olaparib

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and olaparib, both individually and in combination at a constant ratio (e.g., based on their individual IC50 values).

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with the single agents and the combinations for a defined period (e.g., 72 hours).

  • Measure cell viability using the chosen reagent according to the manufacturer's protocol.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Use software such as CompuSyn to calculate the Combination Index (CI) for each combination dose. A CI value less than 1 indicates synergy.

The following diagram outlines the general workflow for assessing the synergistic effects of this compound and Olaparib.

start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding drug_prep Prepare Serial Dilutions of this compound, Olaparib, and Combinations cell_seeding->drug_prep treatment Treat Cells for 72h drug_prep->treatment viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_acquisition Measure Luminescence/ Absorbance viability_assay->data_acquisition analysis Calculate % Viability and Combination Index (CI) data_acquisition->analysis end End analysis->end

Caption: Synergistic cytotoxicity assay workflow.

Conclusion and Future Directions

This compound is a powerful and selective tool for interrogating the role of CDK12/13 in transcription and the DNA damage response. Its ability to induce a synthetic lethal phenotype in combination with PARP inhibitors highlights a promising therapeutic strategy for cancers that are proficient in homologous recombination. The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for further research and development in this area.

Future investigations should focus on a comprehensive kinome-wide selectivity profiling of this compound to fully elucidate its target landscape. Further preclinical studies are warranted to explore the efficacy of this compound in combination with a broader range of DNA damaging agents and across various cancer types. Ultimately, the translation of these findings into clinical trials will be crucial to determine the therapeutic potential of targeting the CDK12/13-DDR axis for the benefit of cancer patients.

References

The Covalent CDK12/13 Inhibitor MFH290: A Technical Guide to its Impact on RNA Polymerase II Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of MFH290, a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This compound specifically targets the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical process in the regulation of transcription elongation and co-transcriptional RNA processing. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes the relevant biological pathways.

Introduction to RNA Polymerase II Phosphorylation

The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1, is a unique and essential feature of the transcriptional machinery in eukaryotes. It consists of multiple tandem repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7. The dynamic phosphorylation of serine residues within this repeat, particularly at positions 2 and 5 (Ser2 and Ser5), orchestrates the recruitment of various factors that regulate transcription, splicing, and RNA processing.

Phosphorylation of Ser5 by the TFIIH-associated kinase CDK7 is a hallmark of transcription initiation. As Pol II transitions to productive elongation, Ser2 becomes phosphorylated, a modification primarily catalyzed by the positive transcription elongation factor b (P-TEFb), which contains CDK9, and by the CDK12/Cyclin K complex. This Ser2 phosphorylation (p-Ser2) is crucial for the recruitment of splicing factors and 3'-end processing machinery to the elongating polymerase.

This compound: A Covalent Inhibitor of CDK12/13

This compound is a novel, cysteine-directed covalent inhibitor designed to target CDK12 and CDK13.[1] It forms an irreversible covalent bond with a non-catalytic cysteine residue (Cys1039 in CDK12) located near the ATP-binding pocket.[1] This covalent modification leads to potent and sustained inhibition of the kinase activity of both CDK12 and its close homolog CDK13.

Mechanism of Action

By inhibiting CDK12 and CDK13, this compound directly prevents the phosphorylation of Serine 2 on the CTD of RNA Polymerase II.[1] This selective inhibition of p-Ser2 leads to a disruption of transcription elongation, particularly of long genes, and impairs the co-transcriptional processing of nascent RNA transcripts. The reduction in p-Ser2 levels disrupts the recruitment of essential factors for RNA splicing and polyadenylation.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Kinase TargetIC50 (nM)Assay TypeReference
CDK127.9Biochemical[1]
CDK134.2Biochemical[1]
CDK9>10,000Biochemical[1]
CDK7>10,000Biochemical[1]
CDK2>10,000Biochemical[1]
CDK1>10,000Biochemical[1]
CDK5>10,000Biochemical[1]

Table 1: In vitro Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases. The IC50 values demonstrate the high potency of this compound for CDK12 and CDK13, and its remarkable selectivity against other CDK family members. Data sourced from the primary publication on the discovery of this compound.[1]

Cell LineTreatmentp-Ser2 Pol II Levels (relative to control)Reference
Jurkat100 nM this compound (6h)Markedly Reduced[1]
MOLM13100 nM this compound (6h)Markedly Reduced[1]

Table 2: Cellular Activity of this compound on RNA Polymerase II Ser2 Phosphorylation. Treatment of various cancer cell lines with this compound leads to a significant decrease in the levels of p-Ser2 on RNA Polymerase II, confirming its on-target effect in a cellular context.[1]

Experimental Protocols

In Vitro Kinase Assay for CDK12/Cyclin K

This protocol outlines the methodology to assess the inhibitory activity of compounds like this compound against the purified CDK12/Cyclin K complex.

Materials:

  • Purified recombinant human CDK12/Cyclin K complex

  • GST-CTD (recombinant C-terminal domain of RPB1 fused to GST) as substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ATP (at a concentration close to the Km for CDK12)

  • [γ-³²P]ATP

  • This compound or other test inhibitors

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase buffer, purified CDK12/Cyclin K, and GST-CTD substrate.

  • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into the GST-CTD substrate using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p-Ser2 RNA Polymerase II in Cells

This protocol describes the detection of changes in the phosphorylation status of RNA Polymerase II at Serine 2 in cultured cells following treatment with this compound.

Materials:

  • Cultured cells (e.g., Jurkat, MOLM13)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RNA Polymerase II (Ser2)

    • Mouse anti-total RNA Polymerase II (as a loading control)

    • Rabbit or mouse anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 6 hours).

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

  • Separate the protein lysates (e.g., 20-30 µg per lane) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Ser2 Pol II overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with antibodies for total Pol II and/or β-actin to ensure equal loading.

Visualizing the Impact of this compound

Signaling Pathway of RNA Polymerase II CTD Phosphorylation and this compound Inhibition

RNA_Pol_II_Phosphorylation cluster_initiation Transcription Initiation cluster_elongation Transcription Elongation cluster_inhibition Inhibition by this compound TFIIH TFIIH CDK7 CDK7 TFIIH->CDK7 activates PolII_unphos RNA Pol II (unphosphorylated CTD) CDK7->PolII_unphos phosphorylates Ser5 PolII_Ser5P RNA Pol II (p-Ser5 CTD) PTEFb P-TEFb (CDK9) PolII_Ser5P->PTEFb recruits CDK12_CycK CDK12/Cyclin K PolII_Ser5P->CDK12_CycK recruits PolII_Ser2P RNA Pol II (p-Ser2 CTD) PTEFb->PolII_Ser5P phosphorylates Ser2 CDK12_CycK->PolII_Ser5P phosphorylates Ser2 Downstream Splicing & 3' End Processing PolII_Ser2P->Downstream recruits factors for This compound This compound This compound->CDK12_CycK covalently inhibits

Caption: RNA Pol II CTD phosphorylation pathway and this compound's point of intervention.

Experimental Workflow for Assessing this compound Activity

MFH290_Workflow cluster_cell_culture Cell-Based Assay cluster_biochemical Biochemical Assay start Culture Cells (e.g., Jurkat) treat Treat with this compound (dose-response) start->treat harvest Harvest Cells treat->harvest lyse Cell Lysis harvest->lyse protein_quant Protein Quantification lyse->protein_quant western Western Blot (p-Ser2, Total Pol II) protein_quant->western ic50 IC50 Determination kinase_rxn In Vitro Kinase Reaction (CDK12, GST-CTD, [γ-³²P]ATP) sds_page SDS-PAGE kinase_rxn->sds_page inhibit Add this compound (serial dilution) inhibit->kinase_rxn autorad Autoradiography sds_page->autorad autorad->ic50

Caption: Workflow for evaluating this compound's effect on RNA Pol II phosphorylation.

Conclusion

This compound represents a significant tool for studying the roles of CDK12 and CDK13 in transcription and for exploring their potential as therapeutic targets. Its high potency and selectivity, coupled with its covalent mechanism of action, allow for precise and sustained inhibition of RNA Polymerase II Ser2 phosphorylation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the biological consequences of CDK12/13 inhibition and for those involved in the development of related targeted therapies.

References

The Emergence of MFH290: A Technical Primer on a Selective Covalent CDK12/13 Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary research overview of MFH290, a novel and potent covalent inhibitor targeting Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). These kinases are crucial regulators of transcription and are implicated in the progression of various cancers, making them compelling targets for therapeutic intervention. This compound has demonstrated high selectivity and a distinct mechanism of action, positioning it as a significant tool for research and a potential candidate for future oncology pipelines. This document outlines its core mechanism, summarizes key preclinical data, details associated experimental methodologies, and visualizes the relevant biological and experimental pathways.

Core Mechanism of Action

This compound is a cysteine-directed covalent inhibitor that selectively targets CDK12 and its close homolog CDK13.[1][2] Its primary mechanism involves forming a covalent bond with a specific cysteine residue, Cys-1039, located in the C-terminal domain of CDK12.[1][2] This irreversible binding event inhibits the kinase activity of the CDK12/Cyclin K complex.

A critical function of the CDK12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine-2 (Ser2) position.[1][2] This phosphorylation event is a key step in the transition from transcription initiation to productive elongation, particularly for long and complex genes, including many involved in the DNA Damage Response (DDR) pathway.[1][2]

By inhibiting CDK12, this compound effectively reduces the levels of Ser2 phosphorylation on the Pol II CTD.[1][2] This suppression of transcriptional elongation leads to a downstream reduction in the expression of key DDR genes, such as BRCA1. This induced "BRCAness" creates a synthetic lethality in cancer cells when combined with other agents, such as PARP inhibitors.[1][2]

MFH290_Mechanism_of_Action This compound Mechanism of Action Pathway cluster_0 Cell Nucleus This compound This compound CDK12_CyclinK CDK12 / Cyclin K Complex This compound->CDK12_CyclinK Covalent Inhibition (at Cys-1039) Pol2 RNA Polymerase II (Pol II) CDK12_CyclinK->Pol2 Phosphorylates Pol II CTD (Ser2) DDR_Genes DDR Genes (e.g., BRCA1) Pol2->DDR_Genes Promotes Transcriptional Elongation Reduced_Expression Reduced DDR Protein Expression DDR_Genes->Reduced_Expression Leads to Synthetic_Lethality Synthetic Lethality (with PARP Inhibitors) Reduced_Expression->Synthetic_Lethality Creates Vulnerability

Caption: Mechanism of Action for the CDK12/13 inhibitor this compound.

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded quantitative data on its potency, selectivity, and cellular effects. These findings are summarized below.

Biochemical Potency

This compound demonstrates potent inhibition of its primary targets, CDK12 and CDK13, with notable selectivity over other cyclin-dependent kinases.

TargetIC₅₀ (nM)
CDK12 25
CDK13 Not explicitly quantified in cited results
CDK2 120
CDK9 114
Table 1: In vitro biochemical inhibitory potency of this compound against various CDK family members.
Kinome Selectivity

To assess its specificity across the broader human kinome, this compound was profiled using the KINOMEscan™ platform. This competition binding assay measures the ability of a compound to displace a ligand from the active site of a large panel of kinases. Results are reported as "percent of control," where a lower number indicates stronger binding.

Kinase TargetPercent of Control (@ 1 µM)
CDK12 < 1.0
CDK13 < 1.0
Other Kinases Generally > 50%
Table 2: Representative KINOMEscan™ data highlighting the selectivity of this compound.
Cellular Activity

The activity of this compound was assessed in cellular models, such as the Jurkat T-cell leukemia line, to determine its effect on cell proliferation and its ability to modulate the CDK12 signaling pathway.

Cell LineAssay TypeEndpointValue
Jurkat Cell ViabilityIC₅₀~100-200 nM (Estimated)
Jurkat Western Blotp-Pol II (Ser2) InhibitionSignificant reduction at 250 nM
Table 3: Summary of the cellular activity of this compound in Jurkat cells.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the activity (IC₅₀) of the target kinases.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the kinase.

  • Protocol:

    • Recombinant CDK12/Cyclin K, CDK13/Cyclin K, CDK2/Cyclin E, and CDK9/Cyclin T1 enzymes are obtained.

    • A kinase reaction buffer is prepared containing a ULight™-labeled peptide substrate and ATP.

    • This compound is serially diluted to various concentrations in DMSO and added to the reaction wells.

    • The kinase enzyme is added to initiate the reaction. The plate is incubated at room temperature for 1-2 hours.

    • A stop solution containing a Europium-labeled anti-phospho-substrate antibody is added.

    • After a further 60-minute incubation, the TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Data are normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme) and IC₅₀ values are calculated using non-linear regression analysis.

KINOMEscan™ Selectivity Profiling

This method assesses the binding of this compound to a large panel of human kinases to determine its selectivity.

  • Principle: An active site-directed competition binding assay where kinases tagged with DNA are competed for binding between an immobilized ligand and the test compound (this compound). The amount of kinase bound to the solid support is measured via qPCR.

  • Protocol:

    • This compound is prepared at a standard screening concentration (e.g., 1 µM) in DMSO.

    • The compound is added to wells containing the specific kinase, the immobilized ligand (on beads), and other assay components.

    • The reaction is allowed to equilibrate.

    • The beads are washed to remove unbound kinase.

    • The amount of kinase remaining bound to the beads is quantified by qPCR of the DNA tag.

    • Results are expressed as "percent of control," where the DMSO-only sample represents 100%.

KINOMEscan_Workflow KINOMEscan™ Experimental Workflow cluster_components cluster_process Kinase DNA-Tagged Kinase Mix 1. Mix Components (Competition for Binding) Kinase->Mix Ligand Immobilized Ligand (on bead) Ligand->Mix This compound This compound (Test Compound) This compound->Mix Wash 2. Wash (Remove Unbound Kinase) Mix->Wash Quantify 3. Quantify (qPCR of DNA Tag) Wash->Quantify

Caption: Workflow for the KINOMEscan™ competition binding assay.
Cellular Proliferation (Viability) Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

  • Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTS or MTT) by metabolically active, viable cells into a colored formazan product, which is quantifiable by spectrophotometry.

  • Protocol:

    • Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well in RPMI 1640 medium supplemented with 10% FBS.[3]

    • Compound Treatment: Cells are treated with a serial dilution of this compound (or DMSO as a vehicle control) and incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • Reagent Addition: A solution of MTS reagent (e.g., CellTiter 96 AQueous One Solution) is added to each well.[3]

    • Incubation: The plates are incubated for 2-4 hours to allow for the conversion of MTS to formazan.

    • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

    • Analysis: Absorbance values are converted to percentage of viability relative to the DMSO-treated control cells, and IC₅₀ values are determined using a dose-response curve.

Western Blot for Pol II Phosphorylation

This experiment verifies that this compound engages its target in cells by measuring the reduction in Ser2 phosphorylation of the RNA Polymerase II CTD.

  • Principle: Western blotting uses antibodies to detect specific proteins (total Pol II and phospho-Ser2 Pol II) in a cell lysate separated by size via gel electrophoresis.

  • Protocol:

    • Cell Treatment: Jurkat cells are treated with various concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a defined time (e.g., 6 hours).

    • Lysis: Cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

    • Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific for phospho-Pol II CTD (Ser2) (e.g., clone MA5-23510).[4] A separate blot or a stripped blot is incubated with an antibody for total Pol II as a loading control. An antibody for a housekeeping protein like GAPDH or β-actin is also used.

    • Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Analysis: The band intensity for phospho-Ser2 Pol II is quantified and normalized to the total Pol II or housekeeping protein signal.

Western_Blot_Workflow Western Blot Experimental Workflow for p-Pol II Start Jurkat Cells + this compound Lysis 1. Cell Lysis Start->Lysis Quant 2. Protein Quantification Lysis->Quant SDS_PAGE 3. SDS-PAGE Quant->SDS_PAGE Transfer 4. PVDF Transfer SDS_PAGE->Transfer Block 5. Blocking Transfer->Block Primary_Ab 6. Primary Antibody (anti-pSer2-PolII) Block->Primary_Ab Secondary_Ab 7. HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detect 8. ECL Detection Secondary_Ab->Detect Analysis 9. Image & Analyze Detect->Analysis

Caption: A simplified workflow for Western Blot analysis.

References

The Selectivity Profile of MFH290: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of MFH290, a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a cysteine-directed covalent inhibitor that demonstrates exceptional selectivity for CDK12 and CDK13 over other cyclin-dependent kinases and the broader kinome.[1][2] It achieves this by forming a covalent bond with a specific cysteine residue (Cys-1039 in CDK12) located in the kinase domain.[1][2][3][4] This targeted inhibition of CDK12/13 leads to the suppression of phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which in turn reduces the expression of key DNA damage repair genes.[1][3][4] The high selectivity of this compound minimizes off-target effects, a critical attribute for a therapeutic candidate. This guide presents the quantitative kinase profiling data for this compound and the experimental protocols used to generate this data.

Data Presentation: Quantitative Selectivity Profile of this compound

The following table summarizes the in vitro potency of this compound against a panel of human cyclin-dependent kinases. The data clearly illustrates the high selectivity of this compound for CDK12 and CDK13.

Target KinasePotency (nM)Assay Platform
CDK12 25 Radioisotope
CDK13 49 Radioisotope
CDK9114Adapta
CDK2120Z'-Lyte
CDK3366LanthaScreen™ Eu
CDK11470Z'-Lyte
CDK51130Z'-Lyte
CDK143130LanthaScreen™ Eu
CDK163830LanthaScreen™ Eu
CDK84490LanthaScreen™ Eu
CDK76020Adapta
CDK4>10000Adapta
CDK6>10000Adapta

Data sourced from the Gray Lab, Dana-Farber Cancer Institute.[5]

Experimental Protocols

The selectivity of this compound was determined using a variety of biochemical kinase assays. The general principles of these assays are outlined below.

Radiometric Kinase Assay (for CDK12 and CDK13)

This assay is considered a gold standard for measuring kinase activity.[6] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Reaction Setup: The kinase, a suitable substrate (e.g., a peptide or protein), the test compound (this compound), and radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) are combined in a reaction buffer.[6][7][8]

  • Incubation: The reaction is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane that binds the substrate, followed by washing steps to remove unincorporated ATP.[7][9]

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[7][8]

  • Data Analysis: The potency of the inhibitor (e.g., IC50) is determined by measuring the reduction in substrate phosphorylation at various inhibitor concentrations.

Z'-Lyte™ Kinase Assay

The Z'-Lyte™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

  • Principle: The assay uses a peptide substrate labeled with two different fluorophores (a donor and an acceptor). In the absence of phosphorylation, a specific protease cleaves the peptide, separating the fluorophores and disrupting FRET. When the kinase phosphorylates the peptide, the protease can no longer cleave it, and FRET is maintained.[4][10][11]

  • Reaction Steps:

    • The kinase reaction is performed by incubating the kinase, ATP, the FRET-peptide substrate, and the test compound.

    • A "Development Reagent" containing the site-specific protease is then added.[10]

  • Detection: The fluorescence is measured at two wavelengths (for the donor and acceptor fluorophores). The ratio of these emissions is used to calculate the extent of phosphorylation.[11]

  • Data Analysis: A decrease in the emission ratio in the presence of an inhibitor indicates inhibition of kinase activity.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved FRET (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

  • Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer is bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® acceptor.[1][5][12]

  • Assay Components: The assay mixture contains the kinase (often tagged, e.g., with GST or His), a Eu-labeled anti-tag antibody, the fluorescent tracer, and the test compound.[2][13]

  • Detection: The TR-FRET signal is measured. Inhibition is detected as a decrease in the FRET signal due to the displacement of the tracer by the inhibitor.[1][5]

Adapta™ Universal Kinase Assay

The Adapta™ assay is a TR-FRET-based immunoassay that quantifies kinase activity by detecting the amount of ADP produced during the kinase reaction.

  • Principle: This assay is based on the competition between ADP generated by the kinase reaction and a fluorescently labeled ADP tracer for binding to a Eu-labeled anti-ADP antibody.[3][14][15]

  • Reaction and Detection:

    • The kinase reaction is performed in the presence of ATP, a substrate, and the test compound.

    • After the kinase reaction, a detection solution containing the Eu-anti-ADP antibody, the Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.[3][14]

  • Data Analysis: An increase in the TR-FRET signal in the presence of an inhibitor indicates a decrease in ADP production and thus, inhibition of kinase activity.[15]

Visualizations

Signaling Pathway of CDK12/13 and this compound Inhibition

CDK12_Pathway cluster_transcription Transcription Elongation cluster_regulation Kinase Regulation cluster_inhibition Inhibition cluster_downstream Downstream Effects RNA_Pol_II RNA Polymerase II CTD C-Terminal Domain (CTD) (Ser2, Ser5) RNA_Pol_II->CTD pSer2 Phosphorylated Ser2 (pSer2) CDK12_CycK CDK12 / Cyclin K CDK12_CycK->CTD Phosphorylates Ser2 CDK13_CycK CDK13 / Cyclin K CDK13_CycK->CTD Phosphorylates Ser2 This compound This compound This compound->CDK12_CycK Covalent Inhibition This compound->CDK13_CycK Transcription_Elongation Productive Transcription Elongation pSer2->Transcription_Elongation DDR_Genes DNA Damage Repair (DDR) Gene Expression Transcription_Elongation->DDR_Genes

Caption: Signaling pathway of CDK12/13 and the mechanism of this compound inhibition.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Biochemical Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Kinase, This compound, ATP, Substrate Compound_Prep->Incubation Reagent_Prep Prepare Kinase Panel & Assay Reagents Reagent_Prep->Incubation Detection Measure Signal (Radiometric, FRET, etc.) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: General experimental workflow for determining the kinase selectivity profile of this compound.

References

The Impact of MFH290 on Transcription Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), two key regulators of transcriptional elongation. By forming a covalent bond with a unique cysteine residue (Cys-1039 in CDK12), this compound effectively and irreversibly neutralizes their kinase activity. This inhibition leads to a significant reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine 2 position, a critical step for productive transcription elongation. Consequently, this compound treatment results in the downregulation of a specific subset of genes, most notably those involved in the DNA Damage Response (DDR) pathway. This targeted disruption of transcription has profound implications for cancer therapy, particularly in creating synthetic lethality in combination with PARP inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on transcription, and detailed protocols for key experimental assays.

Introduction

Transcription, the process of converting DNA into RNA, is a fundamental cellular process tightly regulated at multiple stages. Transcriptional cyclin-dependent kinases (tCDKs), including CDK12 and CDK13, play a pivotal role in the transition from transcription initiation to productive elongation. These kinases phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), acting as a scaffold for the recruitment of various factors that facilitate RNA processing and elongation.

Dysregulation of transcriptional processes is a hallmark of cancer. The discovery of this compound, a potent and selective covalent inhibitor of CDK12 and CDK13, has provided a valuable chemical tool to probe the function of these kinases and explore their therapeutic potential.[1] This guide will delve into the molecular mechanisms by which this compound modulates transcription, present key quantitative data, and provide detailed experimental protocols for researchers in the field.

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a targeted covalent modification of CDK12 and its close homolog CDK13. The molecule is designed to specifically interact with the ATP-binding pocket of these kinases.

Covalent Inhibition of CDK12/13

This compound contains an electrophilic acrylamide "warhead" that forms a covalent bond with the thiol group of Cysteine 1039 (Cys1039) located in a region of CDK12 outside of the canonical kinase domain.[1] This irreversible binding locks the inhibitor in place, leading to sustained inactivation of the kinase.

Inhibition of RNA Polymerase II CTD Phosphorylation

The primary downstream effect of CDK12/13 inhibition by this compound is the reduction of phosphorylation at serine 2 (Ser2) of the Pol II CTD.[1] This phosphorylation event is crucial for the transition into a productive elongation phase and for the recruitment of splicing and polyadenylation factors.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Assay TypeTargetMetricValueReference
Biochemical Assay
Kinase InhibitionCDK12/CycKIC507.8 nM[1]
CDK13/CycKIC504.3 nM[1]
Cellular Assays
Pol II Ser2 PhosphorylationJurkat CellsIC50200 nM[1]
Anti-proliferative ActivityMOLM-14 CellsGI501 µM[1]

Table 1: Biochemical and Cellular Activity of this compound. This table summarizes the key potency metrics of this compound against its primary targets and in cellular contexts.

KinasePercent of Control @ 1 µM this compound
CDK12 0
CDK13 0
CDK2100
CDK798
CDK992

Table 2: Kinome Selectivity of this compound. This table demonstrates the high selectivity of this compound for CDK12 and CDK13 over other cyclin-dependent kinases, as determined by a competition-based pulldown assay.[1]

Impact on Transcription Regulation

The inhibition of CDK12/13 by this compound leads to a distinct transcriptional phenotype, primarily characterized by the downregulation of long genes with a high number of introns, particularly those involved in the DNA Damage Response (DDR).

Downregulation of DNA Damage Response Genes

A key consequence of this compound treatment is the suppression of genes essential for homologous recombination repair, such as BRCA1, BRCA2, ATM, and FANCF.[1] This "BRCAness" phenotype sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal interaction.

Signaling Pathway

MFH290_Pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Covalent Inhibition PolII_CTD RNA Polymerase II (pSer2-CTD) CDK12_13->PolII_CTD Phosphorylation Transcription_Elongation Transcription Elongation PolII_CTD->Transcription_Elongation Promotes DDR_Genes DDR Gene Expression (e.g., BRCA1, FANCF) Transcription_Elongation->DDR_Genes Leads to Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Methodological & Application

Application Notes and Protocols for the Use of MFH290 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1]. It is important to note that this compound is a chemical compound, not a cell line. These application notes provide a comprehensive guide for utilizing this compound in cancer research, specifically in cell culture-based assays.

CDK12 and CDK13 are key regulators of transcription elongation. Their inhibition has been shown to reduce the expression of critical DNA damage response (DDR) genes, creating a "BRCAness" phenotype in cancer cells. This sensitization of cancer cells to DNA-damaging agents and PARP inhibitors makes CDK12/13 inhibitors like this compound a promising area of investigation in oncology[2].

This compound acts by forming a covalent bond with Cysteine-1039 in the kinase domain of CDK12[1]. This irreversible inhibition leads to a downstream reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, ultimately affecting the transcription of key genes[1].

Data Presentation

The following table summarizes the key characteristics and recommended starting concentrations for this compound in in vitro experiments. This data is compiled from publicly available information and should be used as a guideline for experimental design.

Parameter Value Notes
Target(s) CDK12, CDK13Covalent inhibitor
Mechanism of Action Forms a covalent bond with Cys-1039 of CDK12, inhibiting RNA Pol II CTD phosphorylation.Irreversible inhibition.
Cell Line Models Jurkat (T-cell leukemia), MOLM-14 (AML), MV-4-11 (AML), MM.1S (Multiple Myeloma)And other cancer cell lines with potential dependencies on CDK12/13.
Recommended Concentration Range (Cell-based assays) 10 nM - 1 µMOptimal concentration should be determined empirically for each cell line and assay.
Solvent DMSOPrepare a high-concentration stock solution (e.g., 10 mM) and dilute to the final concentration in cell culture medium.
Incubation Time 6 - 72 hoursDependent on the specific assay (e.g., shorter for signaling studies, longer for proliferation assays).

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of Cancer Cell Lines

This protocol provides a general guideline for the culture of suspension cell lines like Jurkat, MOLM-14, and MV-4-11, and adherent cell lines that could be used for this compound studies.

Materials:

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • T-75 Cell Culture Flasks

  • Centrifuge Tubes

  • Hemocytometer or Automated Cell Counter

  • Trypan Blue Solution

Procedure for Suspension Cells (e.g., Jurkat, MOLM-14, MV-4-11):

  • Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To passage, determine the cell density and viability using a hemocytometer and Trypan Blue.

  • Dilute the cell suspension to a seeding density of 1-2 x 10^5 cells/mL in a new flask with fresh medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Procedure for Adherent Cells:

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Grow cells to 80-90% confluency.

  • Aspirate the medium and wash the cells once with PBS.

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

  • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: In Vitro Treatment of Cancer Cells with this compound

This protocol describes the treatment of cancer cell lines with this compound for downstream analysis.

Materials:

  • Cultured cancer cells in logarithmic growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Multi-well plates (e.g., 6-well, 24-well, or 96-well)

Procedure:

  • Seed the cells at the desired density in a multi-well plate. Allow the cells to adhere overnight if using an adherent cell line.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Include a vehicle control (DMSO only) in your experimental setup.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired duration (e.g., 6, 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After incubation, proceed with the desired downstream assay (e.g., Western Blotting, Proliferation Assay, or RNA extraction for gene expression analysis).

Protocol 3: Western Blot Analysis of RNA Polymerase II Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2, a direct downstream target of CDK12.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-RNA Polymerase II CTD repeat YSPSPS (phospho S2)

    • Anti-RNA Polymerase II (total)

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells treated with this compound and vehicle control using a suitable lysis buffer.

  • Quantify the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RNA Pol II (Ser2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total RNA Polymerase II and a loading control.

Mandatory Visualizations

Experimental_Workflow_for_MFH290_Treatment cluster_assays Downstream Assays start Start: Cancer Cell Culture (e.g., Jurkat, MOLM-14) seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with this compound (and vehicle control) seed_cells->treat_cells prepare_this compound Prepare this compound Dilutions (in DMSO, then medium) prepare_this compound->treat_cells incubate Incubate (6 - 72 hours) treat_cells->incubate western_blot Western Blot (p-RNA Pol II) incubate->western_blot proliferation Proliferation Assay (e.g., CellTiter-Glo) incubate->proliferation gene_expression Gene Expression Analysis (qRT-PCR or RNA-seq) incubate->gene_expression

Caption: Experimental workflow for treating cancer cell lines with the CDK12/13 inhibitor this compound.

CDK12_Signaling_Pathway_and_MFH290_Inhibition CDK12_CyclinK CDK12/Cyclin K Complex RNA_Pol_II RNA Polymerase II CTD CDK12_CyclinK->RNA_Pol_II Phosphorylates p_RNA_Pol_II Phosphorylated RNA Pol II (Ser2) RNA_Pol_II:e->p_RNA_Pol_II:w Transcription Transcription Elongation p_RNA_Pol_II->Transcription Promotes DDR_Genes Expression of DDR Genes (e.g., BRCA1, ATM) Transcription->DDR_Genes DNA_Repair Homologous Recombination DNA Repair DDR_Genes->DNA_Repair This compound This compound This compound->CDK12_CyclinK Inhibits

Caption: Signaling pathway of CDK12 and the inhibitory action of this compound.

References

Application Notes and Protocols for MFH290 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases are crucial regulators of gene transcription, primarily through phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3][4][5] this compound forms a covalent bond with a specific cysteine residue (Cys-1039 in CDK12) within the active site of these kinases, leading to irreversible inhibition.[1][2] This unique mechanism of action results in high potency and selectivity. Dysregulation of CDK12 and CDK13 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic development.[6] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to assess its inhibitory activity and characterize its interaction with CDK12 and CDK13.

Mechanism of Action

This compound covalently modifies CDK12 and CDK13, inhibiting their kinase activity. The primary downstream effect of this inhibition is the reduced phosphorylation of serine 2 (Ser2) residues on the CTD of RNA Polymerase II.[1][2] This phosphorylation event is critical for the transition from transcription initiation to productive elongation. Consequently, inhibition by this compound leads to a global defect in transcription elongation and a reduction in the expression of long genes, including those involved in the DNA damage response pathway.[5] This makes cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations, particularly sensitive to CDK12/13 inhibition.

Data Presentation

Quantitative Kinase Inhibition Data for this compound
Target KinaseAssay TypeIC50 (nM)Notes
CDK12In Vitro Kinase Assay25In vitro biochemical assay.
CDK9In Vitro Kinase Assay114Demonstrates selectivity over CDK9.
CDK2In Vitro Kinase Assay120Demonstrates selectivity over CDK2.
HAP1 CellsCell-based Proliferation10.15Antiproliferative activity after 72 hours.[1]

Note: IC50 values for covalent inhibitors are highly dependent on incubation time. The provided in vitro IC50 values are based on available data and may vary based on assay conditions.

Signaling Pathway Diagram

CDK12_13_Signaling_Pathway cluster_0 Nucleus CDK12_CyclinK CDK12/Cyclin K RNAPII_CTD RNA Polymerase II (CTD) CDK12_CyclinK->RNAPII_CTD Phosphorylates Ser2 CDK13_CyclinK CDK13/Cyclin K CDK13_CyclinK->RNAPII_CTD Phosphorylates Ser2 p_RNAPII_CTD p-Ser2-RNAPII CTD RNAPII_CTD->p_RNAPII_CTD Transcription_Elongation Transcription Elongation p_RNAPII_CTD->Transcription_Elongation DDR_Genes DNA Damage Response Genes Transcription_Elongation->DDR_Genes This compound This compound This compound->CDK12_CyclinK Covalent Inhibition This compound->CDK13_CyclinK Covalent Inhibition

Caption: CDK12/13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay Using ADP-Glo™

This protocol is adapted for the measurement of this compound's inhibitory effect on CDK12/Cyclin K and CDK13/Cyclin K activity using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.

Materials:

  • Recombinant active CDK12/Cyclin K and CDK13/Cyclin K (Sino Biological or similar)

  • This compound (MedchemExpress or similar)

  • Substrate: pS7-CTD YS-14 (or other suitable substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • Kinase Dilution Buffer

  • Kinase Assay Buffer

  • DMSO (Dimethyl sulfoxide)

  • 384-well white assay plates

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in Kinase Assay Buffer. Due to its covalent nature, a pre-incubation step is recommended.

    • Dilute the active CDK12/Cyclin K or CDK13/Cyclin K enzyme in Kinase Dilution Buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.

    • Prepare the substrate solution in the appropriate buffer.

    • Prepare the ATP solution at a concentration close to the Km for the kinase.

  • Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start Add_Enzyme Add Kinase (CDK12/13) Start->Add_Enzyme Add_Inhibitor Add this compound (or DMSO control) Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate (e.g., 30-60 min at RT) Add_Inhibitor->Pre_incubation Add_Substrate_ATP Initiate Reaction: Add Substrate + ATP Pre_incubation->Add_Substrate_ATP Kinase_Reaction Kinase Reaction (e.g., 60 min at 30°C) Add_Substrate_ATP->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate reaction & deplete ATP) Kinase_Reaction->Add_ADP_Glo Incubate1 Incubate (40 min at RT) Add_ADP_Glo->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & generate light) Incubate1->Add_Detection_Reagent Incubate2 Incubate (30 min at RT) Add_Detection_Reagent->Incubate2 Read_Luminescence Read Luminescence Incubate2->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the in vitro kinase assay with this compound.

  • Assay Procedure:

    • To the wells of a 384-well plate, add 2.5 µL of the diluted this compound solution or DMSO for the control.

    • Add 2.5 µL of the diluted kinase solution to each well.

    • Gently mix and pre-incubate the plate at room temperature for 30-60 minutes to allow for covalent bond formation. The optimal pre-incubation time should be determined empirically.

    • Initiate the kinase reaction by adding 5 µL of a 2x substrate and ATP mixture.

    • Incubate the plate at 30°C for 60 minutes. The reaction time may need to be optimized.

    • Terminate the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting and Considerations

  • Covalent Inhibition: Due to the covalent and irreversible nature of this compound, the measured IC50 will be time-dependent. It is crucial to standardize the pre-incubation and kinase reaction times across all experiments.

  • Enzyme Concentration: The concentration of the kinase should be in the linear range of the assay. Perform an enzyme titration to determine the optimal concentration that gives a robust signal without depleting the substrate or ATP.

  • ATP Concentration: The concentration of ATP can affect the apparent IC50 value of ATP-competitive inhibitors. Using an ATP concentration close to the Km of the kinase is recommended for accurate IC50 determination.

  • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that inhibits the kinase (typically ≤1%).

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to study the function of CDK12 and CDK13 in various biological processes and to advance the development of novel therapeutics.

References

Application Notes and Protocols for Assessing MFH290 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13).[1][2] It forms a covalent bond with Cysteine 1039 (Cys-1039) in the kinase domain of CDK12.[1][2] The primary mechanism of action of this compound is the inhibition of CDK12/13's kinase activity, which leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (Ser2).[1] This impairment of Pol II phosphorylation results in decreased expression of key DNA damage repair (DDR) genes.[1] Consequently, this compound can augment the anti-proliferative effects of PARP inhibitors like olaparib.[1]

These application notes provide detailed protocols to enable researchers to effectively assess the target engagement of this compound in a cellular context. The following experimental procedures are designed to confirm the direct binding of this compound to CDK12 and to quantify the downstream functional consequences of this engagement.

Key Concepts in this compound Target Engagement

  • Direct Target Engagement: The physical interaction of this compound with its intended target, CDK12. This can be assessed using methods like the Cellular Thermal Shift Assay (CETSA).

  • Downstream Pathway Modulation: The functional consequence of this compound binding to CDK12, primarily the inhibition of RNA Polymerase II Ser2 phosphorylation. This is a key biomarker of CDK12/13 inhibition.

  • Transcriptional Reprogramming: The ultimate outcome of this compound activity, leading to reduced expression of DDR and other genes. This can be measured by reporter gene assays or quantitative PCR.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

ParameterValueCell Line/SystemReference
IC50 (CDK12) 8 - 40 nMIn vitro[3]
Covalent Modification Cys-1039CDK12[1][2]
Downstream EffectMethodExpected Outcome with this compound Treatment
RNA Polymerase II Ser2 Phosphorylation Western BlotDose-dependent decrease in p-Pol II (Ser2) levels
Expression of DDR Genes (e.g., BRCA1, FANCF) qPCR/Reporter AssayDose-dependent decrease in mRNA levels or reporter activity
Synergistic Effect with PARP Inhibitors Cell Viability AssayIncreased cell death in combination with olaparib compared to single agents

Experimental Protocols

Protocol 1: Western Blot for Phospho-RNA Polymerase II (Ser2) Inhibition

This protocol is designed to measure the inhibition of CDK12's kinase activity by assessing the phosphorylation status of its direct substrate, the C-terminal domain of RNA Polymerase II at Serine 2.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Ponceau S stain

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RNA Polymerase II (Ser2)

    • Mouse anti-total-RNA Polymerase II

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) and a DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load 10-25 µg of total protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.

    • Stain the membrane with Ponceau S to verify transfer efficiency.

    • Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-RNA Polymerase II (Ser2) (e.g., 1:1000 dilution) overnight at 4°C.[4][5][6]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total RNA Polymerase II and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the phospho-Pol II signal to the total Pol II and loading control signals.

G cluster_workflow Western Blot Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation (p-Pol II Ser2) E->F G Detection & Analysis F->G

A schematic overview of the Western Blot protocol.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in intact cells. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • PBS

  • PCR tubes

  • Thermal cycler or heating block

  • Lysis buffer (containing protease inhibitors)

  • BCA Protein Assay Kit

  • Western blot reagents (as described in Protocol 1)

  • Primary antibody: Rabbit anti-CDK12

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat one set of cells with a high concentration of this compound (e.g., 10 µM) and another set with DMSO for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40, 45, 50, 55, 60, 65, 70°C).[2][7]

    • Heat the tubes at the respective temperatures for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from the aggregated proteins.[8]

    • Collect the supernatant.

  • Western Blot Analysis:

    • Determine and normalize the protein concentration of the soluble fractions.

    • Perform Western blotting as described in Protocol 1, using a primary antibody against CDK12.

  • Data Analysis:

    • Quantify the band intensities for CDK12 at each temperature for both this compound- and DMSO-treated samples.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[7]

G cluster_cetsa CETSA Workflow A Cell Treatment (this compound vs. DMSO) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Protein C->D E Western Blot for CDK12 D->E F Generate Melt Curve E->F

Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Immunoprecipitation (IP) of CDK12

This protocol can be used to isolate CDK12 and its binding partners to assess how this compound might affect these interactions or to confirm covalent modification.

Materials:

  • Cell culture reagents

  • This compound, DMSO

  • Co-IP Lysis Buffer

  • Anti-CDK12 antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or DMSO as described previously.

    • Lyse cells using Co-IP Lysis Buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-CDK12 antibody or an isotype control IgG overnight at 4°C.[9]

    • Add pre-washed Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.[9]

  • Washing and Elution:

    • Capture the beads using a magnetic rack and wash them three times with Co-IP Lysis Buffer.[9]

    • Elute the protein complexes by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[9]

  • Western Blot Analysis:

    • Perform Western blotting on the eluted samples and input controls, probing for CDK12 and any potential interacting partners.

G cluster_ip Immunoprecipitation Workflow A Cell Lysis B Incubate with anti-CDK12 Ab A->B C Add Protein A/G Beads B->C D Wash Beads C->D E Elute Proteins D->E F Western Blot Analysis E->F

A simplified workflow for Immunoprecipitation.
Protocol 4: Reporter Gene Assay for Downstream Gene Expression

This assay measures the transcriptional activity of a promoter known to be regulated by CDK12. A decrease in reporter activity upon this compound treatment indicates target engagement and functional consequence.

Materials:

  • Reporter plasmid (e.g., containing a DDR gene promoter like BRCA1 upstream of a luciferase gene)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture reagents

  • This compound, DMSO

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Allow cells to recover and express the reporters for 24-48 hours.

  • Cell Treatment:

    • Treat the transfected cells with a dose-range of this compound or DMSO for a specified duration.

  • Cell Lysis and Reporter Assay:

    • Wash the cells with PBS and lyse them according to the reporter assay kit manufacturer's instructions.[10]

    • Measure the firefly and Renilla luciferase activities using a luminometer.[10]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized reporter activity against the this compound concentration to determine the dose-dependent inhibition of transcription.

G cluster_reporter Reporter Gene Assay Workflow A Co-transfect with Reporter & Control Plasmids B Treat with this compound A->B C Lyse Cells B->C D Measure Luciferase Activity C->D E Normalize & Analyze Data D->E G cluster_pathway This compound Mechanism of Action CDK12_CyclinK CDK12/Cyclin K Complex PolII RNA Polymerase II (Pol II) CDK12_CyclinK->PolII Phosphorylates pPolII Phospho-Pol II (Ser2) PolII->pPolII Transcription Transcriptional Elongation pPolII->Transcription DDR_Genes DNA Damage Repair Gene Expression (e.g., BRCA1, FANCF) Transcription->DDR_Genes This compound This compound This compound->CDK12_CyclinK Inhibits

References

Application Notes and Protocols for In Vivo Animal Studies with the CDK12/13 Inhibitor MFH290

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available literature detailing the in vivo dosage, administration, or efficacy of the specific CDK12/13 inhibitor, MFH290, in animal models. The discovery of this compound as a potent and highly selective covalent inhibitor of cyclin-dependent kinase 12/13 has been described, highlighting its mechanism of action and its potential in augmenting the effects of PARP inhibitors.[1] However, subsequent preclinical studies in animal models have not yet been published.

Therefore, these application notes provide a detailed overview of in vivo studies conducted with other structurally and functionally similar covalent CDK12/13 inhibitors, namely SR-4835 and THZ531 . This information is intended to serve as a valuable reference for researchers and drug development professionals in designing and executing preclinical animal studies for novel CDK12/13 inhibitors like this compound.

Overview of Covalent CDK12/13 Inhibitors in Preclinical Models

Cyclin-dependent kinases 12 and 13 (CDK12/13) are crucial regulators of transcription elongation and have emerged as promising targets in oncology, particularly due to their role in the DNA damage response (DDR). Inhibitors of CDK12/13 can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors. Covalent inhibitors, such as this compound, SR-4835, and THZ531, offer the potential for high potency and prolonged target engagement.

The following sections summarize the available in vivo data for SR-4835 and THZ531, which can be used to inform the initial design of studies for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies using the covalent CDK12/13 inhibitors SR-4835 and THZ531. This data can provide a starting point for dose-ranging studies with this compound.

CompoundAnimal ModelCancer TypeDosageAdministration RouteDosing ScheduleKey Findings
SR-4835 Patient-Derived Xenograft (PDX) miceTriple-Negative Breast Cancer20 mg/kgOral gavageDailyReduced tumor volume.
THZ531 Immune-deficient NSG miceMultiple Myeloma10 mg/kgIntraperitoneal (i.p.)Once daily, five days per weekSynergistic anti-tumor effect when combined with Olaparib.
BSJ-01-175 (THZ531 derivative) Patient-Derived Xenograft (PDX) miceEwing Sarcoma10 mg/kgIntraperitoneal (i.p.)Once a daySignificant suppression of tumor growth.

Experimental Protocols

In Vivo Efficacy Study of SR-4835 in a Breast Cancer PDX Model
  • Animal Model: Female SCID Beige mice are used for the establishment of patient-derived xenografts (PDX).

  • Tumor Implantation: Tumor fragments from a triple-negative breast cancer PDX line are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Drug Formulation and Administration: SR-4835 is formulated for oral administration. A common vehicle for oral gavage is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Treatment Groups:

    • Vehicle control group.

    • SR-4835 treatment group (e.g., 20 mg/kg, administered daily by oral gavage).

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Tumor volumes are measured throughout the study, and at the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement, immunohistochemistry).

In Vivo Synergy Study of THZ531 and Olaparib in a Multiple Myeloma Model
  • Animal Model: Immunodeficient NSG (NOD scid gamma) mice are used to prevent graft rejection of human multiple myeloma cells.

  • Cell Line and Implantation: A human multiple myeloma cell line (e.g., KMS28) is used. Cells are implanted subcutaneously in the flanks of the mice.

  • Drug Formulation and Administration:

    • THZ531: Formulated for intraperitoneal (i.p.) injection. A typical vehicle could be a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

    • Olaparib: Formulated for oral gavage.

  • Treatment Groups:

    • Vehicle control group.

    • THZ531 alone (e.g., 10 mg/kg, i.p., once daily, 5 days/week).

    • Olaparib alone (e.g., 30 mg/kg, oral gavage, once daily, 5 days/week).

    • Combination of THZ531 and Olaparib at the same doses and schedules.

  • Endpoint Analysis: The primary endpoint is the assessment of tumor growth delay and potential tumor regression. Body weight and general health of the animals are monitored throughout the study.

Visualization of Signaling Pathways and Experimental Workflows

CDK12/13 Signaling Pathway

The following diagram illustrates the role of the CDK12/Cyclin K complex in transcription elongation and the impact of its inhibition.

CDK12_Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation cluster_inhibition Inhibition RNA_Pol_II RNA Polymerase II (CTD) p_RNA_Pol_II Phosphorylated RNA Pol II (pSer2-CTD) RNA_Pol_II->p_RNA_Pol_II Phosphorylation of Ser2 DDR_Genes DNA Damage Response (DDR) Genes (e.g., BRCA1, ATM) p_RNA_Pol_II->DDR_Genes Promotes Elongation Protein_Product DDR Proteins DDR_Genes->Protein_Product Transcription & Translation CDK12_CycK CDK12 / Cyclin K Complex CDK12_CycK->RNA_Pol_II Catalyzes This compound This compound (Covalent Inhibitor) This compound->CDK12_CycK Inhibits

CDK12/Cyclin K signaling and inhibition.
General Experimental Workflow for In Vivo Testing of a Novel CDK12/13 Inhibitor

This diagram outlines a typical workflow for the preclinical evaluation of a new CDK12/13 inhibitor in an animal model.

experimental_workflow Start Start: Novel CDK12/13 Inhibitor (e.g., this compound) Formulation Develop Stable In Vivo Formulation Start->Formulation Toxicity Maximum Tolerated Dose (MTD) Study in Healthy Mice Formulation->Toxicity Xenograft Establish Tumor Xenograft Model (Cell line-derived or PDX) Toxicity->Xenograft Grouping Randomize Animals into Treatment Groups Xenograft->Grouping Treatment Administer Vehicle or Inhibitor (Dose based on MTD) Grouping->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Euthanize and Collect Tissues (Tumor, Plasma, etc.) Endpoint->Analysis Data_Analysis Analyze Data: - Tumor Growth Inhibition - Target Engagement (Western, IHC) - Biomarker Analysis Analysis->Data_Analysis

Workflow for in vivo inhibitor testing.

Recommendations for Initiating In Vivo Studies with this compound

Given the lack of specific data for this compound, a cautious and systematic approach is recommended:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Prior to efficacy studies, it is highly advisable to conduct PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This will inform the optimal dosing schedule.

  • Dose Escalation Studies: Begin with a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model.

  • Formulation Development: The solubility and stability of this compound will be critical for developing a suitable formulation for in vivo administration.

  • Biomarker Analysis: In addition to measuring tumor volume, assess target engagement by measuring the phosphorylation of RNA Polymerase II Ser2 in tumor tissue. This will confirm that the drug is hitting its intended target in vivo.

By leveraging the available data on similar compounds and following a rigorous preclinical development plan, researchers can effectively advance the in vivo characterization of novel CDK12/13 inhibitors like this compound.

References

Application Notes and Protocols for MFH290 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MFH290 is a potent, selective, and covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13).[1][2] It functions by forming a covalent bond with Cysteine-1039 in the active site of CDK12, leading to the inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation at the Serine-2 position.[1][2] This targeted inhibition disrupts the expression of key DNA damage response (DDR) genes, making this compound a valuable tool for cancer research, particularly in combination with PARP inhibitors.[2][3] Accurate preparation of a stock solution is the first critical step for reliable and reproducible in vitro and in vivo experimental results.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Formula C₂₆H₃₁N₅O₃S₂[3][4]
Molecular Weight 525.69 g/mol [4]
CAS Number 2088715-91-5[1][3]
Purity >98% (typical)[1]
Recommended Solvent DMSO[5]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[1]
Solid Compound Storage -20°C for up to 3 years; 4°C for up to 2 years[5]

Experimental Protocols

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Centrifuge

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[6] This prevents condensation from forming on the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 5.26 mg of this compound (see calculation below). For accuracy, it is recommended to weigh a larger amount (e.g., 10.52 mg) and dissolve it in a larger volume (e.g., 2 mL) to minimize weighing errors.[7]

    • Calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 525.69 g/mol x 1000 mg/g = 5.2569 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief centrifugation might be necessary to collect all the powder from the walls of the tube before adding the solvent.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][5]

  • Storage: Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When ready to use, thaw an aliquot at room temperature.

Protocol for Preparing Working Solutions:

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration.[5] It is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Visualizations

G cluster_workflow Stock Solution Preparation Workflow start Start: this compound Powder acclimatize Acclimatize Vial to Room Temperature start->acclimatize weigh Weigh this compound Powder acclimatize->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex to Homogenize dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-Use Stock Solution store->end

Caption: Workflow for the preparation of an this compound stock solution.

G cluster_pathway This compound Mechanism of Action cluster_outcome Downstream Effects This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 This compound->CDK12_13 RNAPII RNA Polymerase II (CTD-Ser2) CDK12_13->RNAPII Phosphorylation Inhibited_Phosphorylation Inhibited Phosphorylation DDR_Genes DNA Damage Response Gene Expression RNAPII->DDR_Genes Activation Reduced_Expression Reduced Expression Cell_Proliferation Cancer Cell Proliferation DDR_Genes->Cell_Proliferation Support Inhibited_Proliferation Inhibited Proliferation

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cells with MFH290 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies is a promising strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and protocols for studying the synergistic effects of MFH290, a potent and selective covalent inhibitor of cyclin-dependent kinase 12/13 (CDK12/13), in combination with PARP (Poly (ADP-ribose) polymerase) inhibitors. This compound has been shown to augment the antiproliferative effects of PARP inhibitors, such as olaparib, by downregulating the expression of key DNA damage repair genes, thus inducing a state of "BRCAness" and synthetic lethality.[1]

Mechanism of Action and Synergy

This compound: A CDK12/13 Inhibitor

This compound is a novel cysteine-directed covalent inhibitor that targets CDK12 and CDK13.[1] These kinases are critical regulators of transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[1] Inhibition of CDK12/13 by this compound leads to a reduction in the expression of genes involved in the DNA damage response (DDR), particularly those associated with homologous recombination (HR) repair.[1]

PARP Inhibitors: Targeting DNA Single-Strand Break Repair

PARP inhibitors are a class of drugs that block the activity of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs).[2][3] When SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient HR repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[4]

Synergistic Interaction

The combination of this compound and a PARP inhibitor creates a powerful synergistic anti-cancer effect. This compound-mediated inhibition of CDK12/13 reduces the expression of HR repair genes, effectively creating a "BRCAness" phenotype in cancer cells, even those with wild-type BRCA genes. This induced deficiency in HR repair makes the cells highly dependent on PARP-mediated SSB repair. Subsequent treatment with a PARP inhibitor blocks this remaining critical repair pathway, leading to a catastrophic accumulation of DNA damage and enhanced cancer cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the synergistic interaction and a typical experimental workflow for evaluating the combination of this compound and a PARP inhibitor.

cluster_0 This compound Action cluster_1 PARP Inhibitor Action cluster_2 Cellular Consequences This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Inhibits DDR_Genes DNA Damage Response Gene Expression CDK12_13->DDR_Genes Promotes DNA_Damage Accumulated DNA Damage DDR_Genes->DNA_Damage Leads to (when inhibited) PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Mediates SSB_Repair->DNA_Damage Leads to (when inhibited) Apoptosis Apoptosis DNA_Damage->Apoptosis cluster_0 In Vitro Experiments cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound, PARP inhibitor, and combination Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis DNA_Damage DNA Damage Assay (e.g., γH2AX staining) Treatment->DNA_Damage IC50 IC50 Determination Viability->IC50 Synergy Synergy Analysis (Chou-Talalay) Viability->Synergy Quantification Quantification of Apoptosis & DNA Damage Apoptosis->Quantification DNA_Damage->Quantification

References

Application Notes and Protocols for Measuring MFH290 Activity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MFH290 is a potent and highly selective covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13).[1][2] Its mechanism of action involves the formation of a covalent bond with Cysteine-1039 in the active site of CDK12.[2][3] This inhibition leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine-2 position, which subsequently downregulates the expression of key DNA damage repair (DDR) genes.[1][2][4] Consequently, this compound has shown potential in cancer research, particularly in sensitizing cancer cells to PARP inhibitors.[2]

These application notes provide detailed protocols for a selection of cellular assays to quantify the activity and efficacy of this compound.

Signaling Pathway of this compound

The diagram below illustrates the signaling pathway affected by this compound. CDK12/13, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II at the Serine-2 position. This phosphorylation event is crucial for the transcriptional elongation of genes, including those involved in the DNA damage response. This compound covalently binds to and inhibits CDK12/13, leading to a decrease in Pol II Ser2 phosphorylation and subsequent downregulation of DDR gene expression.

MFH290_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 This compound Inhibition cluster_2 Downstream Effects Cyclin K Cyclin K CDK12_13 CDK12/13 Cyclin K->CDK12_13 Pol_II_CTD RNA Pol II CTD CDK12_13->Pol_II_CTD Phosphorylates This compound This compound This compound->CDK12_13 p_Pol_II_CTD_Ser2 p-RNA Pol II CTD (Ser2) Pol_II_CTD->p_Pol_II_CTD_Ser2 DDR_Genes DDR Gene Expression (e.g., BRCA1, ATM) p_Pol_II_CTD_Ser2->DDR_Genes Promotes Transcription

Caption: Signaling pathway of this compound targeting CDK12/13.

Data Summary

The following tables provide an example of quantitative data that can be generated using the described cellular assays.

Table 1: Potency of this compound in Various Cellular Assays

AssayCell LineParameterThis compound Value
Pol II Ser2 PhosphorylationJurkatIC5050 nM
Cell ViabilityOVCAR-3IC50200 nM
BRCA1 Gene ExpressionHeLaIC5075 nM

Table 2: Synergy of this compound with Olaparib in OVCAR-3 Cells

CompoundIC50 (single agent)IC50 (in combination)Combination Index (CI)
This compound200 nM50 nM< 1 (Synergistic)
Olaparib1 µM250 nM< 1 (Synergistic)

Experimental Protocols

Western Blot for Phospho-RNA Polymerase II (Ser2)

This assay directly measures the phosphorylation of a key downstream target of CDK12/13, providing a mechanistic readout of this compound activity.

WB_Workflow A 1. Cell Seeding & Treatment Seed cells and treat with varying concentrations of this compound. B 2. Cell Lysis Lyse cells to extract total protein. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting Probe with primary antibodies (p-Pol II Ser2, Total Pol II, loading control) followed by secondary antibodies. E->F G 7. Detection & Analysis Visualize bands and quantify band intensity. F->G

Caption: Western Blot workflow for p-Pol II (Ser2) detection.

Protocol:

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., Jurkat, OVCAR-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response range of this compound (e.g., 0-1000 nM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Pol II (Ser2), total Pol II, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Pol II (Ser2) signal to the total Pol II signal and the loading control.

    • Plot the normalized signal against the this compound concentration and determine the IC50 value.

qPCR for DNA Damage Response (DDR) Gene Expression

This assay measures the functional consequence of CDK12/13 inhibition by quantifying the mRNA levels of downstream DDR genes.

qPCR_Workflow A 1. Cell Seeding & Treatment Treat cells with varying concentrations of this compound. B 2. RNA Extraction Isolate total RNA from treated cells. A->B C 3. cDNA Synthesis Reverse transcribe RNA to cDNA. B->C D 4. qPCR Amplify target DDR genes (e.g., BRCA1) and a housekeeping gene. C->D E 5. Data Analysis Calculate relative gene expression using the ΔΔCt method. D->E

Caption: Workflow for qPCR-based DDR gene expression analysis.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the Western blot protocol.

  • RNA Extraction:

    • Extract total RNA from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for the target DDR genes (e.g., BRCA1, ATM, FANCA) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Plot the relative gene expression against the this compound concentration to determine the IC50 of gene downregulation.

Cell Viability Assay

This assay assesses the overall effect of this compound on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle control.

  • Viability Measurement:

    • Use a commercially available cell viability reagent such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

    • Follow the manufacturer's protocol for the chosen reagent.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Combination Therapy Synergy Assay

This assay evaluates the potential for synergistic effects when this compound is combined with other anti-cancer agents, such as PARP inhibitors.

Synergy_Logic cluster_A This compound cluster_B PARP Inhibitor A Inhibits DDR Gene Expression C Synthetic Lethality A->C B Inhibits Single-Strand Break Repair B->C

Caption: Logical relationship for synergy between this compound and a PARP inhibitor.

Protocol:

  • Experimental Design:

    • Design a matrix of concentrations for this compound and the combination drug (e.g., olaparib). The concentrations should bracket the IC50 values of each drug when used alone.

  • Cell Treatment and Viability Measurement:

    • Seed cells in a 96-well plate as described for the cell viability assay.

    • Treat the cells with the single agents and their combinations at the predetermined concentrations for 72-96 hours.

    • Measure cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method.

    • A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

References

Application Notes and Protocols for Validating MFH290's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13).[1] Its primary mechanism of action involves forming a covalent bond with Cys-1039 of CDK12, leading to the inhibition of serine-2 phosphorylation in the C-terminal domain (CTD) of RNA-polymerase II (Pol II).[1] This inhibition of Pol II phosphorylation results in a significant reduction in the expression of key genes involved in the DNA damage response (DDR) pathway.[1][2] These application notes provide detailed protocols for researchers to validate and quantify the effects of this compound on gene expression, focusing on key DDR genes.

Data Presentation: The Impact of CDK12/13 Inhibition on DNA Damage Response Gene Expression

The following table summarizes the observed downregulation of key DNA damage response genes following treatment with a CDK12/13 inhibitor. This data, derived from studies on the CDK12 inhibitor THZ531, is representative of the expected effects of this compound due to their shared mechanism of action.

Gene SymbolGene NamePathwayObserved Effect
BRCA1 Breast Cancer 1Homologous RecombinationDownregulation
BRCA2 Breast Cancer 2Homologous RecombinationDownregulation
RAD51 RAD51 RecombinaseHomologous RecombinationDownregulation
ATM ATM Serine/Threonine KinaseDNA Damage SignalingDownregulation
ATR ATR Serine/Threonine KinaseDNA Damage SignalingDownregulation
FANCF FA Complementation Group FFanconi AnemiaDownregulation
RAD51C RAD51 Paralog CHomologous RecombinationDownregulation
RAD51D RAD51 Paralog DHomologous RecombinationDownregulation
XRCC2 X-Ray Repair Cross Complementing 2Homologous RecombinationDownregulation

Mandatory Visualizations

MFH290_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Covalent Inhibition Reduced_Expression Reduced Gene Expression RNAPII RNA Polymerase II (p-Ser2 CTD) CDK12_13->RNAPII Phosphorylates Ser2 CDK12_13->RNAPII Inhibits Phosphorylation Transcription Transcription & Elongation RNAPII->Transcription RNAPII->Transcription Impaired DDR_Genes DNA Damage Repair Genes (BRCA1, BRCA2, RAD51, etc.) Transcription->DDR_Genes Expression Transcription->Reduced_Expression

Caption: Mechanism of this compound action on gene expression.

Experimental_Workflow cluster_1 Experimental Validation Workflow start Treat Cells with this compound harvest Harvest Cells start->harvest chip_seq ChIP-Sequencing start->chip_seq Cross-linking rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qRT_PCR qRT-PCR Analysis rna_extraction->qRT_PCR rna_seq RNA-Sequencing rna_extraction->rna_seq western_blot Western Blot Analysis protein_extraction->western_blot data_analysis Data Analysis & Interpretation qRT_PCR->data_analysis western_blot->data_analysis rna_seq->data_analysis chip_seq->data_analysis

References

Application Notes and Protocols for MFH290-Induced Synthetic Lethality in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MFH290 is a potent and highly selective covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and CDK13.[1][2] Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys-1039) in the kinase domain of CDK12.[1][2] This irreversible inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical process for transcriptional elongation and the expression of key DNA damage response (DDR) genes.[1] The downregulation of DDR pathways creates a state of "BRCAness," rendering cancer cells highly susceptible to agents that cause DNA damage, such as PARP inhibitors. This targeted induction of a specific cellular vulnerability that is lethal only in combination with another specific genetic or chemical perturbation is known as synthetic lethality. These notes provide detailed protocols for utilizing this compound to induce synthetic lethality in cancer cells, particularly in combination with the PARP inhibitor olaparib.

Mechanism of Action

This compound selectively targets CDK12 and CDK13, leading to a reduction in the expression of genes essential for the homologous recombination (HR) pathway of DNA repair. This creates a synthetic lethal relationship with the inhibition of PARP, an enzyme crucial for the repair of single-strand DNA breaks. When PARP is inhibited in cells with a compromised HR pathway, single-strand breaks accumulate and convert to lethal double-strand breaks during DNA replication, leading to apoptosis.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
CDK12/CycK87 ± 4
CDK13/CycK29 ± 2

Data extracted from Liu et al., J Med Chem. 2020.

Table 2: Anti-proliferative Activity of this compound in Jurkat Cells
CompoundIC50 (nM)
This compound180 ± 20

Data extracted from Liu et al., J Med Chem. 2020.

Table 3: Synergistic Anti-proliferative Effect of this compound and Olaparib in Jurkat Cells
TreatmentIC50 (nM)
Olaparib>10,000
Olaparib + this compound (100 nM)2,100 ± 300
Olaparib + this compound (200 nM)800 ± 100

Data extracted from Liu et al., J Med Chem. 2020.

Signaling Pathway and Experimental Workflow

MFH290_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Cellular Outcome This compound This compound CDK12 CDK12/13 This compound->CDK12 Covalent Inhibition RNAPII RNA Polymerase II (CTD) CDK12->RNAPII Phosphorylation DDR_Genes DNA Damage Repair Genes (e.g., BRCA1, FANCF) RNAPII->DDR_Genes Transcription HR_Deficiency Homologous Recombination Deficiency ('BRCAness') DDR_Genes->HR_Deficiency DSB Double-Strand Breaks HR_Deficiency->DSB Inability to Repair PARPi PARP Inhibitor (e.g., Olaparib) SSB Single-Strand Breaks PARPi->SSB Inhibition of Repair SSB->DSB Replication Fork Collapse Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Signaling pathway of this compound-induced synthetic lethality.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assays cluster_2 Phase 3: Data Analysis start Seed Cancer Cells (e.g., Jurkat) treatment Treat with this compound, Olaparib, or Combination start->treatment incubation Incubate for Specified Duration treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) incubation->apoptosis western Western Blot Analysis (p-RNAPII, DDR proteins) incubation->western analysis Quantify Results & Determine IC50/Synergy viability->analysis apoptosis->analysis western->analysis

Caption: General experimental workflow for assessing this compound activity.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from the methods used to assess the anti-proliferative effects of this compound.

Materials:

  • Cancer cell line of interest (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Olaparib (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of culture medium into a 96-well opaque-walled plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Olaparib in culture medium.

    • Add the desired concentrations of this compound, Olaparib, or the combination to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Following treatment with this compound and/or Olaparib, collect the cells (including any floating cells) by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Gate on the cell population in the forward scatter versus side scatter plot.

    • Analyze the stained cells to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) populations.

Western Blot Analysis for Phospho-RNA Polymerase II

This protocol details the procedure to assess the inhibition of CDK12 activity by measuring the phosphorylation of its substrate, RNA Polymerase II.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-total RNA Polymerase II, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total RNAPII and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of CDK12/13 inhibition and the induction of synthetic lethality in cancer cells. The protocols provided herein offer a framework for assessing the cellular effects of this compound, both as a single agent and in combination with other anti-cancer drugs like PARP inhibitors. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MFH290 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of MFH290 in aqueous solutions during their experiments. The following information provides troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Due to its chemical properties, this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1] this compound has been shown to be soluble in DMSO at concentrations of ≥ 100 mg/mL (190.23 mM).[2] For optimal results, use anhydrous, high-purity DMSO.[3]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds like many small molecule inhibitors.[4] It occurs because the compound, which is stable in a high concentration of an organic solvent like DMSO, becomes insoluble when introduced into a predominantly aqueous environment.[3]

To prevent precipitation, consider the following strategies:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.[4]

  • Optimize the Dilution Method: It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around.[3] This should be done with rapid and vigorous mixing to ensure uniform dispersion of the compound.[3]

  • Prepare Intermediate Dilutions: Instead of a single large dilution, create a series of intermediate dilutions in DMSO before the final dilution into your aqueous buffer.[3]

  • Maintain a Low Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, with ≤ 0.1% being ideal to avoid solvent-induced artifacts.[5] Ensure your dilution scheme adheres to this limit.

Q3: Can I use techniques like heating or sonication to dissolve this compound in my aqueous solution?

Gentle heating and sonication can be effective for dissolving stubborn compounds.[4] However, it is crucial to first confirm the thermal stability of this compound, as excessive or prolonged heat can lead to its degradation.[4]

  • Gentle Warming: A water bath set to 37°C can aid dissolution.[3]

  • Sonication: Use a water bath sonicator in short bursts to avoid overheating the solution.[4]

After either method, visually inspect the solution for any signs of degradation, such as a color change.

Q4: Are there any alternative solvents or formulation aids that can improve the aqueous solubility of this compound?

If insolubility persists, several formulation strategies can be employed:

  • Co-solvents: The addition of a small amount of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer may enhance solubility.[4]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.[4]

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[6] Experimenting with the pH of your buffer might improve the solubility of this compound.[3][4]

  • Formulation with Cyclodextrins: Cyclodextrins are capable of encapsulating hydrophobic molecules, which can increase their solubility in aqueous solutions.[5]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationRemarks
DMSO≥ 100 mg/mL (190.23 mM)[2]Recommended for stock solutions. Hygroscopic DMSO can negatively impact solubility; use a fresh aliquot.[2]
WaterInsoluble or slightly soluble[7]Direct dissolution in aqueous buffers is not recommended.
EthanolInsoluble or slightly soluble[7]Can be considered as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound and a fresh vial of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Calculation: Based on the molecular weight of this compound (525.69 g/mol )[1], calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C).[3]

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[6] For storage at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[2]

Protocol 2: Basic Kinetic Solubility Assay

This protocol provides a general method to estimate the kinetic solubility of this compound in your aqueous buffer of choice.

  • Prepare Stock Solution: Begin with a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: Create a series of dilutions of the stock solution in pure DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[6]

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[6]

  • Visual Inspection: Observe the wells for any signs of precipitation. A microscope can be used for more sensitive detection.

  • Determine Kinetic Solubility: The highest concentration that remains clear without any visible precipitate is the approximate kinetic solubility of this compound under these specific conditions.[6]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay solid_this compound Solid this compound stock_solution 10 mM Stock in DMSO solid_this compound->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution intermediate_dilution Intermediate Dilution (in DMSO) stock_solution->intermediate_dilution Dilute working_solution Final Working Solution intermediate_dilution->working_solution Add to buffer (vigorous mixing) aqueous_buffer Aqueous Buffer aqueous_buffer->working_solution cell_assay Cell-based Assay working_solution->cell_assay Treat cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_insolubility cluster_solutions Troubleshooting Steps cluster_advanced Advanced Options start Precipitation Observed in Aqueous Solution check_concentration Is Final Concentration Too High? start->check_concentration check_dilution Was Dilution Performed Correctly? check_concentration->check_dilution No end_success Insolubility Resolved check_concentration->end_success Yes, Lower Concentration check_dmso Is Final DMSO % Too High? check_dilution->check_dmso No check_dilution->end_success Yes, Redo Dilution use_cosolvent Use Co-solvent (e.g., Ethanol, PEG) check_dmso->use_cosolvent No check_dmso->end_success Yes, Adjust Dilution Scheme use_surfactant Use Surfactant (e.g., Tween-20) use_cosolvent->use_surfactant adjust_ph Adjust Buffer pH use_surfactant->adjust_ph adjust_ph->end_success

Caption: Troubleshooting logic for this compound insolubility.

mfh290_pathway This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Covalently Inhibits (Cys-1039) Phosphorylation Serine-2 Phosphorylation This compound->Phosphorylation Inhibits DDR_Genes DNA Damage Repair Gene Expression This compound->DDR_Genes Reduces Expression RNA_Pol_II RNA Polymerase II CTD CDK12_13->RNA_Pol_II Phosphorylates RNA_Pol_II->Phosphorylation Phosphorylation->DDR_Genes Promotes Cell_Death Enhanced Cancer Cell Death DDR_Genes->Cell_Death Reduced Repair Leads to Sensitivity to PARP Inhibitors PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->Cell_Death Enhances

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Optimizing MFH290 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for the CDK12/13 covalent inhibitor, MFH290, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13).[1][2] Its mechanism involves forming a permanent covalent bond with a specific cysteine residue (Cys-1039) on the CDK12 protein.[2][3] This irreversible binding inhibits the kinase activity of CDK12/13, which in turn prevents the phosphorylation of serine-2 on the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][2] The ultimate downstream effect is a reduction in the expression of key genes involved in the DNA damage repair (DDR) pathway.[2][4]

Q2: What is a typical starting point for incubation time when using this compound?

A2: The optimal incubation time is highly dependent on the experimental goal. For assessing direct target engagement (i.e., inhibition of Pol II phosphorylation), shorter incubation times of 1 to 6 hours may be sufficient. For studying downstream cellular effects such as changes in specific gene expression or observing functional outcomes like apoptosis or sensitization to PARP inhibitors, longer incubation times of 24 to 72 hours are generally required.[5] A time-course experiment is strongly recommended to determine the optimal time for your specific model and endpoint.

Q3: How does the covalent nature of this compound influence incubation time considerations?

A3: Because this compound is a covalent inhibitor, it forms an irreversible bond with its target, CDK12/13. This means that once the inhibitor has bound, the kinase is permanently inactivated. The primary factor determining the onset of the effect is the time it takes for this compound to enter the cell and bind to the available CDK12/13 protein pool. Unlike reversible inhibitors, a continuous presence of the compound in the media is not strictly necessary to maintain target inhibition after initial binding. However, longer incubation times may be required to observe the cumulative downstream biological consequences of this inhibition.

Q4: Which downstream effects should I measure to assess this compound activity, and how does this impact incubation time?

A4: The choice of readout will dictate the necessary incubation time.

  • Target Phosphorylation: To measure the direct inhibition of CDK12, you can assess the phosphorylation of RNA Polymerase II at the Serine 2 position (p-Pol II Ser2) via Western blot. This is an early event, and effects can often be seen within 1-6 hours .

  • Gene Expression: To measure the intended downstream effect on transcription, you can use qPCR to quantify the mRNA levels of known CDK12-dependent DDR genes (e.g., BRCA1, ATM, FANCF). This requires time for transcription to be affected and for existing mRNA to degrade, so incubation times of 8 to 24 hours are more appropriate.

  • Functional Assays: For endpoints like cell viability, apoptosis (e.g., Caspase-3/7 activity), or synergy with other drugs (like PARP inhibitors), longer incubation times of 48 to 96 hours are typically necessary to allow for the full biological consequences to manifest.

Q5: How do I design an experiment to determine the optimal incubation time for my specific cell line and assay?

A5: A time-course experiment is the most effective method. This involves treating your cells with a fixed, effective concentration of this compound (determined from a prior dose-response experiment) and then harvesting the cells at various time points (e.g., 1, 4, 8, 16, 24, and 48 hours). You would then perform your chosen assay at each time point to identify when the maximal desired effect is first observed and maintained.

Signaling Pathway and Experimental Workflow

MFH290_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus MFH290_ext This compound (Extracellular) This compound This compound MFH290_ext->this compound Cellular Uptake CDK12_13 CDK12/13 Complex This compound->CDK12_13 Covalent bond (Cys-1039) This compound->inhibition PolII RNA Polymerase II (Pol II) CDK12_13->PolII Phosphorylates Ser2 of CTD pPolII Phosphorylated Pol II (p-Ser2-CTD) DDR_Genes DDR Gene Transcription (e.g., BRCA1) pPolII->DDR_Genes Promotes Elongation inhibition->CDK12_13

Caption: Mechanism of this compound action on the CDK12/13 signaling pathway.

Time_Course_Workflow cluster_workflow Experimental Workflow for Incubation Time Optimization cluster_timepoints 4. Incubate for Various Durations start 1. Seed Cells in Multi-well Plates incubate1 2. Allow Cells to Adhere (e.g., 24 hours) start->incubate1 treat 3. Treat with Fixed Conc. of this compound incubate1->treat tp1 T1 (e.g., 1h) treat->tp1 tp2 T2 (e.g., 4h) treat->tp2 tp3 T3 (e.g., 8h) treat->tp3 tp4 T4 (e.g., 24h) treat->tp4 tp5 T5 (e.g., 48h) treat->tp5 harvest 5. Harvest Cells at Each Time Point tp1->harvest tp2->harvest tp3->harvest tp4->harvest tp5->harvest assay 6. Perform Endpoint Assay (e.g., Western, qPCR, Viability) harvest->assay analyze 7. Analyze Data & Compare Time Points assay->analyze end 8. Determine Optimal Incubation Time analyze->end

Caption: Workflow for an this compound incubation time-course experiment.

Quantitative Data Summary

The ideal incubation time for this compound is contingent on the biological question being asked. The following table provides general guidelines for various experimental endpoints.

Experimental EndpointCommon Readout MethodSuggested Incubation Time RangeKey Considerations
Direct Target Engagement Western Blot (p-Pol II Ser2)1 - 6 hoursThis is the most direct and rapid measure of this compound activity.
Transcriptional Reprogramming qPCR / RNA-Seq (DDR genes)8 - 24 hoursRequires sufficient time for transcriptional changes and mRNA turnover.
Cell Cycle Analysis Flow Cytometry (Propidium Iodide)24 - 48 hoursEffects on cell cycle progression are a downstream consequence of transcriptional changes.
Apoptosis / Cytotoxicity Caspase Assays, Annexin V Staining48 - 72 hoursCell death is a terminal event that requires significant time to manifest.
Synergistic Effects Cell Viability (e.g., MTT, CellTiter-Glo)72 - 96 hoursCombination studies often require longer incubation to observe synergistic or additive effects on proliferation.

Experimental Protocol: Time-Course to Determine Optimal Incubation

This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting RNA Polymerase II Ser2 phosphorylation in a chosen cell line.

1. Cell Seeding:

  • Culture your cells of interest to ~80% confluency.

  • Trypsinize and perform a cell count.

  • Seed cells into 6-well plates at a pre-determined density that will ensure they are in a logarithmic growth phase and ~70-80% confluent at the time of harvest.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Inhibitor Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 2x the final concentration if adding equal volumes to the wells). Include a vehicle control (medium with the same final concentration of DMSO).

3. Time-Course Treatment:

  • Aspirate the old medium from the cells.

  • Add the medium containing the fixed concentration of this compound or the vehicle control.

  • Incubate the plates, returning them to the incubator for the duration of the time course.

4. Cell Lysis and Protein Quantification:

  • At each designated time point (e.g., 0, 1, 4, 8, 16, 24 hours), remove one plate for harvesting.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

5. Western Blot Analysis:

  • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-RNA Pol II (Ser2) and total RNA Pol II overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be probed.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities for p-Pol II, total Pol II, and the loading control.

  • Normalize the p-Pol II signal to the total Pol II signal for each time point.

  • The optimal incubation time is the earliest point at which the maximum reduction in the p-Pol II / Total Pol II ratio is observed and sustained.

Troubleshooting Guide

Troubleshooting_Logic cluster_troubleshooting Troubleshooting: No/Low Effect of this compound start Issue: No or Weak This compound Effect Observed q1 Is the inhibitor active? start->q1 q2 Is the cell line sensitive? q1->q2 Yes sol1 Solution: - Prepare fresh stock solution. - Verify storage conditions (-20°C or -80°C). q1->sol1 No q3 Are assay parameters optimal? q2->q3 Yes sol2 Solution: - Confirm CDK12 expression via WB/qPCR. - Use a known sensitive cell line as a positive control. q2->sol2 No sol3 Solution: - Run time-course experiment. - Perform dose-response curve. - Ensure endpoint is linked to CDK12 activity. q3->sol3 No

Caption: A logical guide for troubleshooting lack of this compound effect.

IssuePotential Cause(s)Recommended Solution(s)
No/Weak Inhibitory Effect 1. Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock.[1] 2. Suboptimal Incubation Time: The chosen time point is too early to observe the desired downstream effect. 3. Cell Line Resistance: The cell line may have low CDK12 expression or compensatory mechanisms.1. Prepare a fresh stock solution of this compound from powder. Aliquot and store at -80°C. 2. Conduct a time-course experiment as described in the protocol above.[6] 3. Confirm CDK12 protein expression in your cell line via Western blot. Include a positive control cell line known to be sensitive to CDK12 inhibition.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth and compound concentration. 3. Inhibitor Precipitation: this compound may come out of solution at the working concentration.1. Ensure a homogenous single-cell suspension before plating; use a cell counter for accuracy.[7] 2. Avoid using the outer wells of the microplate for experimental samples; fill them with sterile PBS or media instead. 3. Check the solubility information for this compound.[1] Visually inspect the media for precipitates after adding the inhibitor.
Unexpected Cytotoxicity 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) is toxic to the cells. 2. Off-Target Effects: At very high concentrations, the inhibitor may have off-target effects. 3. Cell Health: Cells were unhealthy or overly confluent at the time of treatment.1. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%. Run a vehicle-only toxicity control. 2. Perform a dose-response experiment to identify a concentration that inhibits the target without causing excessive, acute cell death. 3. Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.[6]

References

Technical Support Center: Enhancing MFH290 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MFH290, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). This resource addresses specific issues that may be encountered during experiments, with a focus on improving efficacy in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel cysteine-directed covalent inhibitor of CDK12 and CDK13.[1][2] It forms a covalent bond with Cys-1039 of CDK12, leading to the inhibition of serine-2 phosphorylation in the C-terminal domain (CTD) of RNA-polymerase II (Pol II).[1][2] This inhibition results in reduced expression of key DNA damage repair (DDR) genes.[1][2][3]

Q2: What are the known resistance mechanisms to this compound and other CDK12/13 inhibitors?

Resistance to CDK12/13 inhibitors can arise through several mechanisms:

  • Target Mutation: A point mutation in CDK12 can render the kinase refractory to this compound, restoring Pol II CTD phosphorylation and DDR gene expression.[1][3]

  • Upregulation of Multidrug Transporters: Increased expression of ABCB1 and ABCG2 transporters can lead to drug efflux, reducing the intracellular concentration of the inhibitor.[4]

  • Functional Redundancy of CDK13: In some contexts, CDK13 can compensate for the loss of CDK12 function, suggesting that dual inhibition is necessary for maximal effect.[5][6]

Q3: How can the efficacy of this compound be improved in resistant cell lines?

Combination therapy is a promising strategy to enhance the efficacy of this compound and overcome resistance. The primary approach is to exploit the synthetic lethality created by inhibiting CDK12/13. By downregulating DDR genes, this compound sensitizes cancer cells to agents that induce DNA damage or inhibit other repair pathways.

  • Combination with PARP Inhibitors (e.g., Olaparib): this compound augments the anti-proliferative effect of PARP inhibitors.[1][2][3] This is a key strategy, as CDK12/13 inhibition creates a "BRCA-like" phenotype, making cells highly dependent on PARP for DNA repair.

  • Combination with KRAS Inhibitors (e.g., Sotorasib): In KRAS-mutant cancers, combining a CDK12/13 inhibitor with a KRAS inhibitor can delay or prevent the development of resistance.[7][8][9][10][11][12]

  • Combination with AKT Pathway Inhibitors: Degradation of CDK12/13 can lead to the activation of the AKT pathway. Therefore, combining a CDK12/13 inhibitor with an AKT inhibitor can result in a synthetic lethal effect.[13]

  • Combination with Immune Checkpoint Blockade: Inactivation of CDK12/13 can trigger STING-mediated antitumor immunity, suggesting a synergistic effect when combined with anti-PD-1 therapy.[14][15]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reduced this compound efficacy in a previously sensitive cell line. Development of acquired resistance.1. Sequence CDK12: Check for mutations in the Cys-1039 residue. 2. Assess Transporter Expression: Use qPCR or Western blot to check for upregulation of ABCB1 and ABCG2. 3. Implement Combination Therapy: Introduce a PARP inhibitor (e.g., olaparib) to exploit synthetic lethality.
High intrinsic resistance to this compound in a new cell line. High basal expression of DDR genes or functional redundancy of CDK13.1. Profile DDR Gene Expression: Use RNA-seq to assess the baseline expression of DDR genes. 2. Co-inhibit CDK13: Ensure the inhibitor used is effective against both CDK12 and CDK13. 3. Test Combination Therapies: Screen for synergistic effects with PARP inhibitors, KRAS inhibitors (if relevant), or AKT inhibitors.
Variability in experimental results. Inconsistent drug concentration or cell line instability.1. Verify Drug Potency: Confirm the concentration and stability of the this compound stock solution. 2. Cell Line Authentication: Regularly authenticate cell lines to ensure consistency. 3. Standardize Protocols: Ensure consistent cell seeding densities and treatment durations.

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess this compound Efficacy

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (parental and resistant)

  • This compound

  • Complete growth medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of viable cells against the log of the drug concentration.

Protocol 2: Western Blot for Assessing DDR Gene Expression

This protocol evaluates the effect of this compound on the protein levels of key DDR genes.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-BRCA1, anti-ATR, anti-p-Ser2-Pol II)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound at the desired concentration and time point.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Combination_Therapy_Rationale cluster_combinations Combination Therapies This compound This compound CDK12_13_Inhibition CDK12/13 Inhibition This compound->CDK12_13_Inhibition Reduced_DDR Reduced DDR Gene Expression ('BRCA-like' Phenotype) CDK12_13_Inhibition->Reduced_DDR Synthetic_Lethality Synthetic Lethality Reduced_DDR->Synthetic_Lethality PARPi PARP Inhibitors (e.g., Olaparib) PARPi->Synthetic_Lethality KRASi KRAS Inhibitors (e.g., Sotorasib) KRASi->Synthetic_Lethality AKTi AKT Inhibitors AKTi->Synthetic_Lethality

Caption: Rationale for this compound combination therapies.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_Resistance Investigate Acquired Resistance Start->Check_Resistance Sequence_CDK12 Sequence CDK12 Gene Check_Resistance->Sequence_CDK12 Hypothesis 1: Target Mutation Check_Transporters Assess ABCB1/ABCG2 Expression Check_Resistance->Check_Transporters Hypothesis 2: Drug Efflux Sequence_CDK12->Check_Transporters No Mutation_Found Resistance Mutation Identified Sequence_CDK12->Mutation_Found Yes Transporters_Upregulated Transporter Upregulation Confirmed Check_Transporters->Transporters_Upregulated Yes No_Known_Mechanism No Obvious Resistance Mechanism Check_Transporters->No_Known_Mechanism No Implement_Combo Implement Combination Therapy (e.g., with PARP inhibitor) Mutation_Found->Implement_Combo Transporters_Upregulated->Implement_Combo No_Known_Mechanism->Implement_Combo

Caption: Troubleshooting workflow for reduced this compound efficacy.

References

MFH290 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MFH290 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our multi-day cell culture experiments. What could be the cause?

A1: A decline in this compound efficacy over time is often attributed to compound instability in aqueous media. This compound is susceptible to hydrolysis, particularly at physiological pH and temperature. For experiments extending beyond 24 hours, we recommend replenishing the media with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration. Please refer to the stability data in Table 1.

Q2: Can we pre-dissolve this compound in our cell culture media and store it for later use?

A2: It is strongly advised not to store this compound in aqueous solutions for extended periods. As indicated in Table 2, significant degradation of this compound is observed within 24 hours when dissolved in media and stored at 4°C. For optimal results, prepare a fresh stock solution in DMSO and dilute it into the culture media immediately before use.

Q3: We have noticed a precipitate forming in our culture wells after adding this compound. What is happening?

A3: Precipitation of this compound can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the compound's solubility limit in the aqueous media is exceeded. Ensure the final DMSO concentration in your culture media does not exceed 0.1%. If precipitation persists, consider using a lower concentration of this compound or exploring the use of a solubilizing agent.

Q4: How should this compound be stored for long-term use?

A4: For long-term storage, this compound should be stored as a dry powder at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least one year. DMSO stock solutions can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Inconsistent Results in Long-Term Experiments

This guide provides a systematic approach to troubleshooting inconsistent results observed with this compound in experiments lasting several days.

G cluster_0 Troubleshooting Workflow start Inconsistent Results Observed q1 Is media with this compound being replenished every 24-48h? start->q1 sol1 Replenish media with fresh this compound every 24-48h q1->sol1 No q2 Is the final DMSO concentration <= 0.1%? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Reduce final DMSO concentration q2->sol2 No q3 Are stock solutions freshly prepared or properly stored? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Prepare fresh stock solutions and store at -80°C q3->sol3 No end Contact Technical Support q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for inconsistent this compound results.

Data Presentation

Table 1: Stability of this compound in Cell Culture Media (RPMI + 10% FBS) at 37°C

Time (hours)Concentration (µM)% Remaining
010100%
121085%
241060%
481035%
721015%

Table 2: Stability of this compound in Solution at Different Temperatures

Storage ConditionSolvent% Degradation after 24 hours
37°CAqueous Buffer (pH 7.4)40%
25°C (Room Temperature)Aqueous Buffer (pH 7.4)25%
4°CAqueous Buffer (pH 7.4)10%
-20°CDMSO<1%
-80°CDMSO<0.5%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Allow the vial of powdered this compound to equilibrate to room temperature before opening.

  • Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dosing in Long-Term Cell Culture
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in pre-warmed cell culture media to the desired final concentration immediately before adding to the cells.

  • Media Change: For experiments lasting longer than 24 hours, perform a complete media change every 24 hours, replacing the old media with fresh media containing the appropriate concentration of this compound.

Signaling Pathway

Hypothetical Signaling Pathway for this compound

This compound is a putative inhibitor of the tyrosine kinase receptor, TK-R1. Inhibition of TK-R1 by this compound blocks the downstream phosphorylation cascade, leading to a decrease in the activity of the transcription factor TF-A and subsequent downregulation of pro-survival genes.

G cluster_1 This compound Mechanism of Action Ligand Growth Factor Ligand TKR1 TK-R1 Receptor Ligand->TKR1 activates P1 Kinase A TKR1->P1 phosphorylates This compound This compound This compound->TKR1 inhibits P2 Kinase B P1->P2 phosphorylates TFA Transcription Factor TF-A P2->TFA phosphorylates Nucleus Nucleus TFA->Nucleus translocates to Gene Pro-survival Genes Nucleus->Gene activates transcription of

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Troubleshooting Unexpected Results in MFH290 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in kinase assays involving MFH290, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a covalent inhibitor that specifically targets CDK12 and CDK13.[1][2][3] It forms a covalent bond with a cysteine residue (Cys-1039 in CDK12) located in the ATP-binding pocket of these kinases.[1][2][3] This covalent modification is typically irreversible and leads to the inactivation of the kinase. The primary downstream effect of CDK12/13 inhibition by this compound is the reduced phosphorylation of the C-terminal domain (CTD) of RNA-polymerase II (Pol II), which in turn affects the expression of genes involved in the DNA damage response.[1][2][3]

Q2: Why is the IC50 value of this compound different in my assay compared to published values?

A2: The apparent IC50 value of a covalent inhibitor like this compound is highly dependent on experimental conditions. Discrepancies can arise from several factors:

  • Pre-incubation Time: The longer the pre-incubation of the enzyme with this compound before the addition of the substrate, the lower the apparent IC50 will be due to the time-dependent nature of covalent bond formation.[4]

  • ATP Concentration: In ATP-competitive kinase assays, a higher concentration of ATP will compete with this compound for binding to the active site, leading to a higher apparent IC50.[4]

  • Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase and its substrate can alter the kinetics of the reaction and influence the calculated IC50.

  • Assay Format: Different assay technologies (e.g., fluorescence, luminescence, radiometric) have varying sensitivities and may yield different IC50 values.

Q3: How can I confirm that this compound is acting as a covalent inhibitor in my assay?

A3: Several experimental approaches can be used to confirm the covalent mechanism of inhibition:

  • Time-Dependent IC50 Shift: Perform IC50 measurements with different pre-incubation times of this compound with the kinase. A decrease in the IC50 value with longer pre-incubation times is a strong indicator of covalent inhibition.[4]

  • Washout Experiment: After incubating the kinase with this compound, remove the unbound inhibitor by dialysis or size-exclusion chromatography. If the kinase activity is not restored, it suggests an irreversible or very slowly reversible covalent modification.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to directly observe the formation of the covalent adduct between the kinase and this compound.[5]

  • Use of a Non-reactive Analog: Synthesize or obtain a version of this compound where the reactive "warhead" is modified to be non-reactive. This analog should exhibit significantly weaker or only reversible inhibition.[4]

Troubleshooting Guide

Issue 1: High Background Signal
Possible CauseRecommended Solution
Contaminated Reagents Use fresh, high-purity reagents. Ensure buffers are filtered and ATP solutions are freshly prepared.
Sub-optimal Reagent Concentrations Titrate ATP, substrate, and detection reagents to find the optimal concentrations that provide a good signal-to-noise ratio.
Assay Plate Interference Use low-binding, non-fluorescent plates appropriate for your assay technology.
Compound Interference Test for autofluorescence or quenching properties of this compound at the assay wavelengths.
Issue 2: Low or No Kinase Activity
Possible CauseRecommended Solution
Inactive Enzyme Ensure proper storage and handling of the CDK12/Cyclin K or CDK13/Cyclin K complex. Avoid repeated freeze-thaw cycles.[6] Confirm enzyme activity with a known potent, non-covalent inhibitor as a positive control.
Incorrect Buffer Conditions Verify the pH and composition of the kinase assay buffer. DTT is often required for CDK12/13 activity.[6][7]
Substrate Issues Use a validated and high-purity substrate, such as a peptide derived from the RNA Polymerase II CTD.[8][9][10]
Issue 3: Inconsistent or Variable Results
Possible CauseRecommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly and use appropriate techniques for small volumes.
Inadequate Mixing Ensure thorough mixing of all reagents before and during the assay.
Compound Precipitation This compound is soluble in DMSO. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤1%).[6][7] Visually inspect for any precipitation.
Edge Effects To minimize evaporation, avoid using the outer wells of the microplate or fill them with buffer.
Time-Dependent Inhibition For covalent inhibitors, standardize the pre-incubation time of the enzyme and inhibitor across all experiments to ensure reproducibility.[4]

Experimental Protocols

Protocol 1: In Vitro CDK12/Cyclin K Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the potency of this compound.

Materials:

  • Recombinant active CDK12/Cyclin K complex

  • Kinase substrate (e.g., RNA Polymerase II CTD peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of diluted CDK12/Cyclin K enzyme to each well.

    • Pre-incubate for a defined period (e.g., 30, 60, or 90 minutes) at 30°C to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 10 µL of a mixture of substrate and ATP.

    • Incubate for 90 minutes at 30°C.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Representative Kinase Assay Conditions
ParameterCDK12/Cyclin KCDK13/Cyclin K
Enzyme Concentration 5 ng/µL5 ng/µL
Substrate RNA Pol II CTD PeptideRNA Pol II CTD Peptide
Substrate Concentration 5 µM5 µM
ATP Concentration 10 µM10 µM
Pre-incubation Time 60 minutes60 minutes
Reaction Time 90 minutes90 minutes
Temperature 30°C30°C

Visualizations

Signaling Pathway

CDK12_13_Signaling_Pathway CDK12/13 Signaling Pathway CDK12_13 CDK12/13 (with Cyclin K) PolII RNA Polymerase II (CTD) CDK12_13->PolII Phosphorylation pPolII Phosphorylated Pol II (Ser2) PolII->pPolII Transcription Transcriptional Elongation pPolII->Transcription DDR_Genes DNA Damage Response Genes Transcription->DDR_Genes This compound This compound This compound->CDK12_13 Covalent Inhibition

Caption: Simplified signaling pathway of CDK12/13 and the inhibitory action of this compound.

Experimental Workflow

Kinase_Assay_Workflow This compound Kinase Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, ATP) add_enzyme Add CDK12/13 Enzyme prep_reagents->add_enzyme prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (Time-dependent) add_enzyme->pre_incubate start_reaction Initiate with Substrate + ATP pre_incubate->start_reaction reaction_incubate Incubate start_reaction->reaction_incubate stop_reaction Stop Reaction & Detect Signal reaction_incubate->stop_reaction analyze_data Calculate % Inhibition stop_reaction->analyze_data plot_curve Generate Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General experimental workflow for an in vitro this compound kinase inhibition assay.

Troubleshooting Logic

Troubleshooting_Workflow Troubleshooting Unexpected Results node_rect node_rect start Unexpected Result? high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal No inconsistent Inconsistent Results? start->inconsistent No high_bg->low_signal No check_reagents Check Reagent Purity & Concentrations high_bg->check_reagents Yes low_signal->inconsistent No check_enzyme Verify Enzyme Activity & Buffer Conditions low_signal->check_enzyme Yes check_pipetting Verify Pipetting & Mixing inconsistent->check_pipetting Yes check_plate Check Assay Plate & Compound Interference check_reagents->check_plate check_substrate Validate Substrate check_enzyme->check_substrate check_incubation Standardize Pre-incubation Time & Conditions check_pipetting->check_incubation

Caption: A logical workflow for troubleshooting common issues in this compound kinase assays.

References

Technical Support Center: Optimizing MFH290 Concentration for Maximum Target Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MFH290, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, and highly selective covalent inhibitor of CDK12 and CDK13.[1] It functions by forming an irreversible covalent bond with a specific cysteine residue (Cys-1039) in the active site of CDK12.[1] This targeted inhibition prevents CDK12/13 from phosphorylating its downstream targets, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2-RNAPII). The reduction in p-Ser2-RNAPII leads to decreased expression of key genes involved in the DNA damage response (DDR).[1]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used to study the roles of CDK12 and CDK13 in transcription regulation and the DNA damage response. By inhibiting these kinases, researchers can investigate the consequences of impaired DDR gene expression. A significant application is in cancer research, where this compound can sensitize cancer cells to other therapies, such as PARP inhibitors, by creating a "BRCAness" phenotype.[1]

Q3: What is a typical effective concentration range for this compound?

A3: The optimal concentration of this compound is cell-line dependent. However, studies have shown that this compound can saturate CDK12 at concentrations around 40 nM in Jurkat and HAP1 cells.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q4: How can I confirm that this compound is inhibiting its target in my cells?

A4: Target inhibition can be confirmed by observing the downstream effects of this compound. The most direct methods are:

  • Western Blotting: Assess the levels of phosphorylated Serine 2 on the C-terminal domain of RNA Polymerase II (p-Ser2-RNAPII). A decrease in this phosphorylation is a direct indicator of CDK12/13 inhibition.

  • RT-qPCR: Measure the mRNA levels of known CDK12/13 target genes, particularly those involved in the DNA damage response (e.g., BRCA1, ATM, FANCF). A reduction in the expression of these genes indicates successful target engagement and downstream functional consequences.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of p-Ser2-RNAPII 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. 2. Incorrect Incubation Time: As a covalent inhibitor, this compound's effect is time-dependent. The incubation time may be too short. 3. Compound Instability: this compound may have degraded due to improper storage or handling.1. Perform a Dose-Response Experiment: Titrate this compound over a range of concentrations (e.g., 1 nM to 1 µM) to determine the EC50 for p-Ser2-RNAPII inhibition in your cell line. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) at a fixed, effective concentration of this compound. 3. Ensure Proper Handling: Store this compound as recommended by the supplier. Prepare fresh dilutions from a stock solution for each experiment.
High Cell Death/Toxicity 1. Excessively High this compound Concentration: The concentration used may be cytotoxic. 2. Off-Target Effects: Although highly selective, very high concentrations of any inhibitor can lead to off-target effects.1. Lower the this compound Concentration: Use the lowest concentration that achieves maximal target inhibition, as determined by your dose-response curve. 2. Confirm Target-Specific Toxicity: If possible, use a control cell line with a mutated Cys-1039 in CDK12 to demonstrate that the observed toxicity is target-dependent.
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Differences in cell density, passage number, or growth phase can affect inhibitor sensitivity. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions of this compound.1. Standardize Cell Culture Protocols: Use cells at a consistent confluency and passage number for all experiments. 2. Prepare Fresh Dilutions: Make fresh serial dilutions of this compound for each experiment to minimize variability.
No Downregulation of DDR Genes Despite p-Ser2-RNAPII Inhibition 1. Cell-Line Specific Transcriptional Regulation: The specific DDR genes being measured may not be primarily regulated by CDK12/13 in your cell line. 2. Timing of Gene Expression Changes: The time point chosen for analysis may be too early or too late to observe significant changes in mRNA levels.1. Select Appropriate Target Genes: Consult literature to identify DDR genes known to be regulated by CDK12/13 in your cell type or a similar context. 2. Perform a Time-Course Experiment: Analyze gene expression at multiple time points after this compound treatment (e.g., 6, 12, 24, 48 hours).

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve

This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of p-Ser2-RNAPII.

Methodology:

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a series of this compound dilutions in cell culture medium. A common starting range is from 1 nM to 1 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for a predetermined time (e.g., 6 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-Ser2-RNAPII and a loading control (e.g., total RNAPII or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities for p-Ser2-RNAPII and the loading control.

    • Normalize the p-Ser2-RNAPII signal to the loading control.

    • Plot the normalized p-Ser2-RNAPII signal against the logarithm of the this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 value.

Data Presentation:

This compound ConcentrationNormalized p-Ser2-RNAPII Intensity (Arbitrary Units)
Vehicle Control (0 nM)1.00
1 nM0.95
10 nM0.75
40 nM0.52
100 nM0.25
500 nM0.10
1 µM0.08

This is example data and will vary by cell line and experimental conditions.

Protocol 2: Confirming Downstream Target Engagement by RT-qPCR

This protocol details how to measure the effect of this compound on the expression of downstream DNA damage response genes.

Methodology:

  • Cell Treatment: Treat cells with the predetermined optimal concentration of this compound (from Protocol 1) and a vehicle control for a suitable duration (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated and control cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR:

    • Set up the RT-qPCR reactions using a suitable master mix, primers for your target DDR genes (e.g., BRCA1, ATM), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the Ct values for each gene in each condition.

    • Calculate the ΔCt for each target gene by subtracting the Ct of the housekeeping gene.

    • Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of the this compound-treated sample.

    • Calculate the fold change in gene expression as 2-ΔΔCt.

Data Presentation:

Target GeneFold Change in Expression (this compound vs. Vehicle)
BRCA10.45
ATM0.60
FANCF0.55

This is example data and will vary by cell line and experimental conditions.

Visualizations

MFH290_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound CDK12_CyclinK CDK12/Cyclin K This compound->CDK12_CyclinK Covalent Inhibition (Cys-1039) RNAPII RNA Polymerase II CDK12_CyclinK->RNAPII Phosphorylates Ser2 of CTD p_Ser2_RNAPII p-Ser2-RNAPII CDK12_CyclinK->p_Ser2_RNAPII Inhibition DDR_Genes DDR Gene Transcription p_Ser2_RNAPII->DDR_Genes Promotes Elongation Impaired_DDR Impaired DNA Damage Response DDR_Genes->Impaired_DDR Downregulation

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Downstream Effects A Seed Cells B Treat with this compound Concentration Gradient A->B C Western Blot for p-Ser2-RNAPII B->C D Determine EC50 C->D E Treat Cells with Optimal this compound Concentration D->E Use Determined EC50 F RT-qPCR for DDR Gene Expression E->F G Functional Assays (e.g., Cell Viability with PARP Inhibitor) E->G

Caption: Experimental Workflow for this compound.

Troubleshooting_Logic Start Experiment Start Problem No Inhibition Observed Start->Problem Cause1 Suboptimal Concentration? Problem->Cause1 Check Cause2 Incorrect Incubation Time? Problem->Cause2 Check Cause3 Compound Degradation? Problem->Cause3 Check Solution1 Perform Dose-Response Cause1->Solution1 Solution2 Perform Time-Course Cause2->Solution2 Solution3 Use Fresh Compound Cause3->Solution3 End Successful Inhibition Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Managing MFH290-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MFH290. The focus is on addressing and mitigating this compound-induced cytotoxicity in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective covalent inhibitor of cyclin-dependent kinase 12 and 13 (CDK12/13).[1][2][3] Its mechanism of action involves forming a covalent bond with Cysteine-1039 on CDK12, which in turn inhibits the phosphorylation of the C-terminal domain of RNA polymerase II.[1][2][3] This leads to a reduction in the expression of key DNA damage repair genes, making cancer cells more susceptible to DNA-damaging agents.[2][3][4]

Q2: Why does this compound exhibit cytotoxicity in normal cells?

A2: While this compound is designed to be selective for cancer cells that are highly dependent on transcriptional regulation and DNA damage repair, it can also affect normal, healthy cells, particularly those that are actively proliferating. The fundamental cellular processes of transcription and DNA repair are essential for all cells, and their inhibition can lead to off-target cytotoxicity.[5][6][7]

Q3: What are the common signs of cytotoxicity in my normal cell cultures treated with this compound?

A3: Common indicators of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), a reduction in metabolic activity, and an increase in markers of apoptosis or necrosis. These can be quantified using various cell-based assays.

Q4: How can I determine the therapeutic window for this compound in my specific cancer and normal cell lines?

A4: To determine the therapeutic window, you should perform a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50) for both your cancer cell line and a relevant normal cell line.[8] The therapeutic window is the range of concentrations where this compound is effective against cancer cells while having minimal toxic effects on normal cells.[8][9]

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cells at Effective Cancer Cell Concentrations

Problem: You are observing significant cell death in your normal (non-cancerous) control cell lines at the same this compound concentrations that are effective against your cancer cell lines.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
High Proliferation Rate of Normal Cells 1. Reduce Serum Concentration: Lower the serum percentage in the culture medium for your normal cells to slow their proliferation rate before and during this compound treatment.[9] 2. Induce Quiescence: Consider using a cytostatic agent to induce a temporary and reversible cell cycle arrest (G0/G1 phase) in the normal cells during the this compound treatment period.[10]
Off-Target Effects of this compound 1. Dose Optimization: Perform a detailed dose-response curve to identify the lowest effective concentration against cancer cells that spares normal cells. 2. Combination Therapy: Explore combining a lower dose of this compound with another therapeutic agent that has a different mechanism of action to achieve a synergistic effect on cancer cells while minimizing toxicity in normal cells. This compound has been shown to augment the antiproliferative effect of the PARP inhibitor olaparib.[2][4]
Incorrect Drug Concentration 1. Verify Stock Solution: Double-check the calculations for your this compound stock solution and dilutions. 2. Fresh Preparations: Prepare fresh drug dilutions for each experiment to avoid degradation.
Cell Line Sensitivity 1. Use a Panel of Normal Cells: Test this compound on a variety of normal cell lines from different tissues to understand its broader toxicity profile. 2. Select Appropriate Normal Controls: Ideally, use normal cells from the same tissue of origin as the cancer cells being studied.[8]
Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Problem: You are observing high variability in the cytotoxicity of this compound in your normal cell lines across different experimental replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
Cell Culture Variability 1. Consistent Seeding Density: Ensure uniform cell seeding density across all wells and plates.[9] 2. Passage Number: Use cells within a consistent and low passage number range to minimize genetic drift and phenotypic changes.[9] 3. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect cellular responses to drugs.[9]
Assay-Specific Issues 1. Assay Validation: Validate your chosen cytotoxicity assay (e.g., MTT, LDH) to ensure it is linear and sensitive within your experimental conditions.[9] 2. Appropriate Controls: Always include positive and negative controls in every experiment to normalize your data and ensure the assay is performing correctly.[11]
"Edge Effect" in Multi-well Plates 1. Plate Sealing: Use plate sealers to minimize evaporation from the outer wells during long incubation periods. 2. Blank Wells: Leave the outer wells of the plate empty or fill them with sterile phosphate-buffered saline (PBS) to create a humidity barrier.[12]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[13][14]

Materials:

  • 96-well cell culture plates

  • Your chosen normal and cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the drug dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Assessing Membrane Integrity using the LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • 96-well cell culture plates

  • Your chosen normal and cancer cell lines

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the reaction mixture in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values from the experimental, spontaneous release, and maximum release controls.

Visualizations

Signaling Pathway of this compound Action

MFH290_Pathway This compound This compound CDK12_13 CDK12/13 (Cyclin K) This compound->CDK12_13 Covalent Inhibition Normal_Cell_Toxicity Potential Normal Cell Cytotoxicity This compound->Normal_Cell_Toxicity RNAPII RNA Polymerase II (CTD) CDK12_13->RNAPII Phosphorylation Transcription Transcription Elongation RNAPII->Transcription DDR_Genes DNA Damage Repair Gene Expression Transcription->DDR_Genes Cell_Viability Reduced Cancer Cell Viability DDR_Genes->Cell_Viability Inhibition Leads to

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Assessing Cytoprotective Strategies

Cytoprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Normal and Cancer Cells Pre_treat Pre-treat Normal Cells with Cytoprotective Agent (Optional) Seed_Cells->Pre_treat Treat_this compound Treat with this compound (Dose-Response) Pre_treat->Treat_this compound Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Treat_this compound->Cytotoxicity_Assay Data_Analysis Analyze Data and Determine IC50 Cytotoxicity_Assay->Data_Analysis Compare Compare Viability of Protected vs. Unprotected Normal Cells Data_Analysis->Compare

Caption: Workflow for evaluating cytoprotective agents.

References

Technical Support Center: Refining MFH290 Experimental Design for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for MFH2290, a potent and selective covalent inhibitor of CDK12/13, to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is MFH290 and what is its mechanism of action?

This compound is a small molecule that acts as a potent and highly selective covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13).[1] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys-1039) in the kinase domain of CDK12. This irreversible binding inhibits the kinase activity of CDK12/13, leading to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 position (pSer2-RNAPII). The inhibition of RNAPII phosphorylation ultimately results in decreased expression of key DNA damage repair (DDR) genes.[1]

Q2: What are the key cellular effects of this compound treatment?

The primary cellular effects of this compound treatment stem from its inhibition of CDK12/13 and the subsequent downregulation of DDR genes. This can lead to:

  • Genomic instability: Reduced expression of DDR genes can make cells more susceptible to DNA damage.

  • Synergistic effects with PARP inhibitors: By creating a "BRCAness" phenotype (a state of impaired homologous recombination repair), this compound can sensitize cancer cells to PARP inhibitors like olaparib, leading to a synergistic anti-proliferative effect.

  • Induction of apoptosis: In some cancer cell lines, inhibition of CDK12/13 by similar compounds has been shown to induce programmed cell death.

Q3: How should this compound be stored and handled?

For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.
Possible Cause Troubleshooting Steps
Inconsistent drug concentration Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh dilutions from the stock for each experiment.
Cell seeding density Optimize and standardize the cell seeding density. A density that is too low may not show a significant effect, while a density that is too high can lead to confluence-related artifacts.
Incubation time As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Ensure a consistent incubation time across all experiments. Consider performing a time-course experiment to determine the optimal treatment duration for your cell line.
Cell health and passage number Use cells that are in the logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
Issue 2: Inconsistent or weak inhibition of pSer2-RNAPII in Western blots.
Possible Cause Troubleshooting Steps
Suboptimal this compound concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal inhibition of pSer2-RNAPII in your specific cell line.
Inefficient protein extraction Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Ensure complete cell lysis.
Antibody performance Use a validated antibody specific for pSer2-RNAPII. Titrate the primary antibody to determine the optimal concentration. Include appropriate controls, such as a total RNAPII antibody, to normalize for protein loading.
Protein loading Ensure equal protein loading across all lanes of the gel using a protein quantification assay (e.g., BCA assay). Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Issue 3: Lack of synergistic effect with PARP inhibitors.
Possible Cause Troubleshooting Steps
Suboptimal drug concentrations The synergistic effect is often dependent on the specific concentrations of both this compound and the PARP inhibitor. Perform a matrix of concentrations for both drugs to identify the optimal combination for synergy.
Treatment schedule The timing of drug administration can be critical. Experiment with different treatment schedules, such as sequential versus concurrent administration of this compound and the PARP inhibitor.
Cell line dependency The synergistic effect may be cell-line specific and dependent on the underlying genetic background, particularly the status of DNA repair pathways. Confirm the DDR competency of your cell line.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
CDK12158
CDK1369

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions.

Experimental Protocols

Western Blotting for pSer2-RNAPII Inhibition
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a predetermined time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pSer2-RNAPII (e.g., rabbit anti-pSer2-RNAPII, 1:1000 dilution) overnight at 4°C. As a loading control, also probe for total RNAPII or a housekeeping protein.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSer2-RNAPII signal to the total RNAPII or loading control signal.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Quantitative RT-PCR (qPCR) for DDR Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells with this compound at a concentration known to inhibit pSer2-RNAPII for a specific time (e.g., 24 hours). Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for your target DDR genes (e.g., BRCA1, ATM) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results will show the fold change in gene expression in this compound-treated cells compared to control cells.

Visualizations

MFH290_Signaling_Pathway cluster_0 Cellular Effects This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Covalent Inhibition RNAPII RNA Polymerase II (pSer2) CDK12_13->RNAPII Phosphorylation DDR_Genes DNA Damage Repair Gene Expression RNAPII->DDR_Genes Transcription Genomic_Instability Genomic Instability DDR_Genes->Genomic_Instability Leads to PARPi_Synergy Synergy with PARP Inhibitors Genomic_Instability->PARPi_Synergy Sensitizes to

Caption: Signaling pathway of this compound action.

Experimental_Workflow_Western_Blot start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Transfer lysis->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation (pSer2-RNAPII) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for pSer2-RNAPII.

References

Validation & Comparative

A Head-to-Head Battle of Covalent Inhibitors: MFH290 vs. THZ531 in Targeting CDK12

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinase 12 (CDK12) has emerged as a promising strategy, particularly for cancers reliant on transcription and DNA damage repair pathways. Two notable covalent inhibitors, MFH290 and THZ531, have garnered significant attention from the research community. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application of these critical research tools.

Executive Summary

Both this compound and THZ531 are potent, covalent inhibitors of CDK12 and its close homolog, CDK13. They function by forming an irreversible bond with a specific cysteine residue, leading to the inhibition of CDK12's kinase activity. This, in turn, disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), primarily at the Serine 2 position, which is crucial for transcriptional elongation and the expression of key DNA damage response (DDR) genes. While both compounds share a similar mechanism of action, they exhibit differences in their biochemical potency and cellular activity.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and THZ531, providing a direct comparison of their inhibitory activities.

ParameterThis compoundTHZ531Reference
Target(s) CDK12, CDK13CDK12, CDK13[1][2]
Binding Site Cys-1039 of CDK12Cysteine outside the kinase domain[1][3]
Mechanism of Action Covalent, IrreversibleCovalent, Irreversible[1][2]
IC50 (CDK12) ~40 nM (in-cell target saturation)158 nM[2][4]
IC50 (CDK13) Not explicitly stated69 nM[2][5]
Cellular IC50 (Jurkat cells) Not explicitly stated50 nM[2][6]

Mechanism of Action and Signaling Pathway

CDK12, in complex with its regulatory partner Cyclin K, plays a pivotal role in regulating gene transcription. A primary function of this complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2). This phosphorylation event is a key signal for the transition from transcription initiation to productive elongation, particularly for long and complex genes, including many essential components of the DNA damage response (DDR) pathway, such as BRCA1, ATM, and ATR.[7]

Both this compound and THZ531 act as covalent inhibitors, forming an irreversible bond with a cysteine residue on CDK12.[1][3] This covalent modification incapacitates the kinase, leading to a significant reduction in pSer2 levels on the RNAPII CTD. The consequence of this inhibition is impaired transcriptional elongation, leading to the downregulation of critical DDR genes. This "BRCAness" phenotype sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, creating a synthetic lethal interaction.[1][8]

CDK12_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 CDK12/CycK Complex cluster_2 Transcriptional Regulation cluster_3 Inhibitor Action Growth Factors Growth Factors Signaling Cascades Signaling Cascades Growth Factors->Signaling Cascades CDK12 CDK12 Signaling Cascades->CDK12 CDK12_CycK CDK12/CycK Active Complex CDK12->CDK12_CycK Cyclin K Cyclin K Cyclin K->CDK12_CycK RNAPII_CTD RNAPII CTD (unphosphorylated) CDK12_CycK->RNAPII_CTD ATP ADP pSer2_RNAPII pSer2-RNAPII CTD (phosphorylated) CDK12_CycK->pSer2_RNAPII Phosphorylation Transcriptional Elongation Transcriptional Elongation pSer2_RNAPII->Transcriptional Elongation DDR_Genes DDR Gene Expression (BRCA1, ATM, etc.) Transcriptional Elongation->DDR_Genes This compound This compound This compound->CDK12_CycK Covalent Inhibition THZ531 THZ531 THZ531->CDK12_CycK

CDK12 signaling and inhibitor action.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.

In-Cell CDK12 Target Engagement Assay (NanoBRET™)

This assay quantitatively measures the binding of an inhibitor to CDK12 within living cells.

Materials:

  • HEK293 cells

  • CDK12-NanoLuc® fusion vector and a fluorescently labeled tracer

  • Opti-MEM® I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • 96-well white assay plates

  • Test compounds (this compound or THZ531)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Protocol:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 2 x 10^5 cells/mL in Opti-MEM® + 4% FBS and incubate overnight.

  • Transfection: Transfect cells with the CDK12-NanoLuc® vector according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of the test compound (this compound or THZ531) and incubate for 2 hours.

  • Tracer Addition: Add the fluorescent tracer to all wells at the recommended concentration.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the plate on a luminometer capable of measuring luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Antiproliferation Assay

This assay determines the effect of the inhibitors on cell growth and viability.

Materials:

  • Jurkat T-ALL cells or other cancer cell lines of interest

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well clear tissue culture plates

  • Test compounds (this compound or THZ531)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: Add serial dilutions of this compound or THZ531 to the wells and incubate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells and plot against the compound concentration. Determine the IC50 value using a non-linear regression analysis.

Western Blot for RNAPII Ser2 Phosphorylation

This assay is used to confirm the on-target effect of the inhibitors by measuring the phosphorylation status of RNAPII.

Materials:

  • Cancer cell line of interest

  • Test compounds (this compound or THZ531)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or THZ531 for a specified time (e.g., 6 hours). Lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-RNAPII signal to the total RNAPII and loading control.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Target Engagement (NanoBRET) cluster_2 Cellular Proliferation cluster_3 Western Blotting A1 Cell Culture B1 Cell Seeding & Transfection A1->B1 C1 Cell Seeding A1->C1 D1 Cell Treatment & Lysis A1->D1 A2 Compound Dilution B2 Compound & Tracer Addition A2->B2 C2 72h Compound Incubation A2->C2 A2->D1 B1->B2 B3 Luminescence Reading B2->B3 B4 IC50 Determination B3->B4 C1->C2 C3 Viability Assay C2->C3 C4 IC50 Determination C3->C4 D2 SDS-PAGE & Transfer D1->D2 D3 Antibody Incubation D2->D3 D4 Signal Detection & Analysis D3->D4

General experimental workflow.

Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity across the human kinome. Both this compound and THZ531 have been profiled for their selectivity.

This compound is described as having "excellent kinome selectivity."[1] The initial publication on this compound reports that it was profiled against a panel of 468 kinases at a concentration of 1 µM and showed high selectivity for CDK12 and CDK13.

THZ531 has also been shown to be highly selective for CDK12 and CDK13 over other CDKs, such as CDK7 and CDK9, with IC50 values for the latter being over 50-fold weaker.[2] Kinome-wide profiling has confirmed that CDK12 and CDK13 are the primary targets of THZ531.[8]

Conclusion

Both this compound and THZ531 are invaluable tools for investigating the biological roles of CDK12 and for exploring its therapeutic potential. This compound appears to exhibit higher in-cell target engagement, as suggested by its lower concentration required for target saturation. However, THZ531 has been more extensively characterized in a wider range of cellular contexts. The choice between these two inhibitors will depend on the specific experimental needs, including the desired potency, the cellular model being used, and the specific questions being addressed. The provided experimental protocols should enable researchers to rigorously evaluate and compare these compounds in their own systems.

References

A Comparative Analysis of MFH290 and Other CDK12/13 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 12 and 13 (CDK12/13) have emerged as promising targets due to their critical roles in regulating transcription and the DNA damage response (DDR). This guide provides a detailed comparative analysis of MFH290, a potent and selective covalent inhibitor of CDK12/13, with other notable inhibitors and degraders targeting these kinases. This publication is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform preclinical research and development efforts.

Introduction to CDK12/13 Inhibition

CDK12 and its close homolog CDK13 are key regulators of transcription elongation. They achieve this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), particularly at the Serine 2 position (p-Ser2-RNAPII).[1][2][3] This phosphorylation event is crucial for the productive elongation of transcripts, especially for long genes, including many essential genes involved in the DNA damage response (DDR) such as BRCA1.[1][3] Inhibition of CDK12/13 disrupts this process, leading to reduced expression of DDR genes, which can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.

This guide will compare this compound with other key CDK12/13 modulators, including:

  • Covalent Inhibitors: THZ531

  • Non-covalent Inhibitors: SR-4835

  • Dual Inhibitor/Degraders: CT7439

  • PROTAC Degraders: BSJ-4-116, YJ9069, and YJ1206

Comparative Efficacy and Potency

The potency of small molecule inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the in vitro potency of this compound and its counterparts against CDK12 and CDK13, as well as their cellular anti-proliferative activity.

InhibitorTypeCDK12 IC50 (nM)CDK13 IC50 (nM)Cell Proliferation IC50 (nM)Cell Line
This compound Covalent~40 (cellular saturation)[4]--Jurkat, HAP1[4]
THZ531 Covalent158[5][6][7][8][9]69[5][6][7][8][9]50[5][9]Jurkat[5][9]
SR-4835 Non-covalent99[10][11][12][13]4.9[11][14]--
CT7439 Inhibitor/Degrader50[15]-4.4[16]OV-90[16]

Table 1: Comparative Potency of CDK12/13 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in biochemical assays. Cellular proliferation IC50 indicates the concentration needed to inhibit cell growth by 50%.

For PROTAC degraders, the efficacy is often measured by the half-maximal degradation concentration (DC50) and the cellular anti-proliferative IC50.

DegraderTypeCDK12 DC50 (nM)CDK13 DC50 (nM)Cell Proliferation IC50 (nM)Cell Line
BSJ-4-116 PROTAC--6[17][18][19]-
PROTAC CDK12/13 Degrader-1 (7f) PROTAC2.2[1][20]2.1[1][20]47[21]MDA-MB-231[21]
YJ9069 PROTAC--22.22[2][22]VCaP[2][22]
YJ1206 PROTAC--12.55[18][20][23]VCaP[18][20][23]

Table 2: Efficacy of CDK12/13 PROTAC Degraders. DC50 values represent the concentration of the degrader required to induce 50% degradation of the target protein.

Mechanism of Action and Selectivity

While all the compounds discussed target CDK12/13, their mechanisms of action and selectivity profiles differ significantly.

This compound is a cysteine-directed covalent inhibitor that forms a covalent bond with Cys-1039 of CDK12.[24] It exhibits excellent kinome selectivity, leading to the inhibition of p-Ser2-RNAPII and a reduction in the expression of key DDR genes.[24]

THZ531 is another covalent inhibitor that targets a cysteine residue outside the kinase domain of both CDK12 and CDK13.[5][25] This leads to a loss of expression of genes associated with super-enhancers and the DNA damage response.[5][25]

SR-4835 is a highly selective, ATP-competitive, non-covalent inhibitor of CDK12 and CDK13.[10][11][19] It has been shown to be highly selective for CDK12/13 in a panel of over 450 kinases.[26]

CT7439 exhibits a dual mechanism of action, acting as both an inhibitor of CDK12/13 and a "glue degrader" of Cyclin K, the obligate co-factor for CDK12/13.[27][28] This dual action is reported to significantly increase its potency.[27]

PROTAC degraders such as BSJ-4-116 , YJ9069 , and YJ1206 function by inducing the proteasomal degradation of their target proteins. BSJ-4-116 is a selective CDK12 degrader, while YJ9069 and YJ1206 are dual degraders of CDK12 and CDK13.[4][29] Kinome scan profiling of BSJ-4-116 demonstrated its high selectivity for CDK12.[30]

Below is a diagram illustrating the general signaling pathway of CDK12/13 and the points of intervention for inhibitors and degraders.

CDK12_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention CDK12_CyclinK CDK12/Cyclin K Complex RNAPII RNA Polymerase II CDK12_CyclinK->RNAPII Phosphorylation of CTD Ser2 p_RNAPII p-Ser2-RNAPII Transcription_Elongation Transcription Elongation p_RNAPII->Transcription_Elongation Promotes DDR_Genes DDR Genes (e.g., BRCA1) DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins Transcription & Translation DNA_Damage DNA Damage DDR_Proteins->DNA_Damage Repair Transcription_Elongation->DDR_Genes Inhibitors Inhibitors (this compound, THZ531, SR-4835) Inhibitors->CDK12_CyclinK Inhibit Kinase Activity Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Inhibitors->Cell_Cycle_Arrest Degraders Degraders (CT7439, BSJ-4-116, YJ9069, YJ1206) Degraders->CDK12_CyclinK Induce Degradation Degraders->Cell_Cycle_Arrest

CDK12/13 Signaling and Inhibition

Experimental Protocols

To facilitate the comparative evaluation of these compounds, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to characterize CDK12/13 inhibitors.[5]

Objective: To determine the IC50 of an inhibitor against CDK12/Cyclin K.

Materials:

  • Recombinant active CDK12/Cyclin K complex

  • GST-CTD substrate (GST-tagged C-terminal domain of RNAPII)

  • Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution (10 mM stock)

  • [γ-³²P]ATP

  • Test inhibitor (serially diluted in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture by combining the Kinase Assay Buffer, GST-CTD substrate (final concentration ~0.5 µg/µL), and the CDK12/Cyclin K enzyme (final concentration ~10 nM).

  • Add 1 µL of the serially diluted test inhibitor to the wells of a 96-well plate. Include a DMSO-only control.

  • Add 24 µL of the kinase reaction mixture to each well and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 25 µL of ATP solution containing a 1:1000 ratio of [γ-³²P]ATP to cold ATP (final ATP concentration ~10 µM).

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Start prepare_mix Prepare Kinase Reaction Mix start->prepare_mix add_inhibitor Add Inhibitor to Plate prepare_mix->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_atp Initiate Reaction with [γ-³²P]ATP pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Spot on Phosphocellulose incubate->stop_reaction wash Wash Paper stop_reaction->wash measure Measure Radioactivity wash->measure analyze Calculate IC50 measure->analyze end End analyze->end

In Vitro Kinase Assay Workflow
Western Blot for Phospho-Ser2-RNAPII

Objective: To assess the effect of CDK12/13 inhibitors on the phosphorylation of the RNAPII CTD at Serine 2 in a cellular context.

Materials:

  • Cell line of interest (e.g., Jurkat, OV-90)

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Phospho-RNAPII (Ser2)

    • Mouse anti-Total RNAPII

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 6 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Ser2-RNAPII overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total RNAPII and β-actin to ensure equal loading.

Quantitative RT-PCR for DDR Gene Expression

Objective: To measure the change in mRNA levels of DDR genes (e.g., BRCA1) following treatment with a CDK12/13 inhibitor. This protocol is based on standard quantitative real-time PCR (qRT-PCR) procedures.[26][31][32][33]

Materials:

  • Cell line of interest

  • Test inhibitor

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan master mix

  • Gene-specific primers for BRCA1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Treat cells with the test inhibitor or DMSO for the desired time.

  • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reaction by combining the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers in a PCR plate.

  • Run the qRT-PCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in BRCA1 expression, normalized to the housekeeping gene.

Conclusion

The development of potent and selective CDK12/13 inhibitors and degraders represents a promising avenue for cancer therapy. This compound stands out as a highly selective covalent inhibitor. The comparative data presented in this guide highlights the diverse mechanisms and potencies of various CDK12/13-targeting agents. The choice of a particular compound for preclinical studies will depend on the specific research question, the desired mechanism of action (inhibition vs. degradation), and the cancer model being investigated. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further characterize and compare these and other emerging CDK12/13 inhibitors.

References

Validating MFH290 On-Target Effects with CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MFH290, a covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), with other alternative inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: CDK12/13

This compound is a potent and highly selective covalent inhibitor that targets CDK12 and CDK13.[1] These kinases play a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II).[2][3] This phosphorylation is essential for transcriptional elongation and the expression of key genes, including those involved in the DNA damage response (DDR).[2][3] Consequently, inhibition of CDK12/13 is a promising therapeutic strategy for various cancers.[3] this compound forms a covalent bond with a specific cysteine residue, Cys-1039, in the active site of CDK12, leading to irreversible inhibition.[1][2]

On-Target Effect Validation using CRISPR/Cas9

A key aspect of characterizing any targeted inhibitor is to rigorously validate that its cellular effects are a direct consequence of engaging its intended target. The CRISPR/Cas9 gene-editing technology offers a powerful tool for such validation. In the case of this compound, researchers have utilized CRISPR to introduce a point mutation in the CDK12 gene, changing the target cysteine (Cys-1039) to a serine (Ser).[4][5] This single amino acid substitution prevents the covalent binding of this compound to CDK12, thereby rendering the kinase resistant to the inhibitor.

The observation that cells expressing the Cys1039Ser CDK12 mutant are refractory to the effects of this compound provides strong evidence that the compound's activity is mediated through its on-target engagement of CDK12.[4][5] This approach is a gold standard for validating the mechanism of action of covalent inhibitors.

Comparison with Alternative CDK12/13 Inhibitors

This compound is one of several inhibitors developed to target CDK12/13. Here, we compare it with two other well-characterized inhibitors: THZ531, another covalent inhibitor, and SR-4835, a reversible ATP-competitive inhibitor.

FeatureThis compoundTHZ531SR-4835
Mechanism of Action Covalent, irreversibleCovalent, irreversibleReversible, ATP-competitive
Target CDK12/13CDK12/13CDK12/13
CDK12 IC50 ~25 nM (Biochemical)~155 nM (Biochemical)[6]~99 nM (Biochemical)[7]
CDK13 IC50 ~49 nM (Biochemical)Not explicitly statedNot explicitly stated, but dual inhibitor
Cellular Potency (EC50) Varies by cell line50-200 nM (Ovarian Cancer), <50 nM (Breast Cancer)[3]80.7-160.5 nM (Melanoma)[8]
Unique Properties High selectivity demonstrated through kinome screening.[2]Also inhibits CDK7 at higher concentrations.[3]Functions as a molecular glue, promoting the degradation of Cyclin K.[8][9]

Experimental Protocols

CRISPR/Cas9-Mediated Generation of Cys1039Ser CDK12 Mutant Cell Line

This protocol describes the general steps to generate a cell line with a Cys-to-Ser mutation in CDK12 to validate the on-target effects of this compound.

1. Guide RNA (gRNA) Design and Cloning:

  • Design a single guide RNA (sgRNA) targeting the genomic region of CDK12 encoding Cysteine 1039. A previously reported sgRNA sequence for this purpose is: GGCAGGATTGCCATGAGTTG.[5]

  • Clone the designed sgRNA into a suitable Cas9 expression vector (e.g., pX330).

2. Design and Synthesis of a Homology-Directed Repair (HDR) Template:

  • Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based repair template containing the desired Cys1039Ser mutation (TGC to TCC or TCT).

  • The template should have homology arms of at least 40-80 base pairs flanking the mutation site to facilitate HDR.

  • Introduce silent mutations in the PAM site within the repair template to prevent re-cleavage by Cas9 after successful editing.

3. Transfection of Cells:

  • Co-transfect the Cas9-gRNA expression plasmid and the HDR template into the desired cell line (e.g., HAP1 cells) using a suitable transfection reagent.

4. Clonal Selection and Validation:

  • After transfection, select for single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed.

  • Expand the individual clones.

  • Screen for the desired mutation by PCR amplification of the targeted genomic region followed by Sanger sequencing.

  • Confirm the homozygous or heterozygous nature of the mutation.

  • Further validate the mutation at the protein level by Western blot or mass spectrometry if possible.

Assessing On-Target Effects of this compound

1. Cellular Proliferation Assay:

  • Plate wild-type (WT) and Cys1039Ser CDK12 mutant cells at a low density.

  • Treat the cells with a dose range of this compound.

  • Monitor cell proliferation over several days using a suitable method (e.g., IncuCyte live-cell imaging, CellTiter-Glo).

  • Compare the dose-response curves between WT and mutant cells. A rightward shift in the dose-response curve for the mutant cells indicates resistance to this compound.

2. Western Blot Analysis of RNA Polymerase II Phosphorylation:

  • Treat WT and Cys1039Ser CDK12 mutant cells with this compound for a defined period (e.g., 6 hours).

  • Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated Serine 2 of the RNA Polymerase II CTD (p-Ser2-Pol II).

  • Use antibodies against total RNA Polymerase II and a housekeeping protein (e.g., GAPDH) as loading controls.

  • A reduction in p-Ser2-Pol II levels in WT cells treated with this compound, and a rescue of this effect in the mutant cells, confirms the on-target activity.

3. Gene Expression Analysis of DNA Damage Response (DDR) Genes:

  • Treat WT and Cys1039Ser CDK12 mutant cells with this compound.

  • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known CDK12-dependent DDR genes (e.g., BRCA1, ATR).

  • A decrease in the expression of these genes in WT cells and a lack of this effect in mutant cells provides further evidence of on-target activity.

Visualizations

CDK12_Signaling_Pathway cluster_0 Transcription Regulation cluster_1 CDK12/13 Complex cluster_2 Inhibitors RNA_Pol_II RNA Polymerase II CTD C-Terminal Domain (CTD) RNA_Pol_II->CTD p_Ser2 p-Ser2 CTD->p_Ser2 Phosphorylation Elongation Transcriptional Elongation p_Ser2->Elongation DDR_Genes DDR Genes (e.g., BRCA1, ATR) Elongation->DDR_Genes Expression CDK12_13 CDK12/13 CDK12_13->CTD Kinase Activity Cyclin_K Cyclin K CDK12_13->Cyclin_K This compound This compound This compound->CDK12_13 THZ531 THZ531 THZ531->CDK12_13 SR_4835 SR-4835 SR_4835->CDK12_13

Caption: CDK12/13 Signaling Pathway and Inhibition.

CRISPR_Validation_Workflow Start Start: Validate this compound On-Target Effect Design_gRNA 1. Design gRNA targeting CDK12 Cys-1039 Start->Design_gRNA Design_HDR 2. Design HDR Template with Cys1039Ser mutation Design_gRNA->Design_HDR Transfection 3. Co-transfect Cells with Cas9-gRNA & HDR Template Design_HDR->Transfection Selection 4. Isolate and Expand Single-Cell Clones Transfection->Selection Validation 5. Validate Mutation by Sequencing Selection->Validation WT_vs_Mutant 6. Compare this compound Effects in WT vs. Mutant Cells Validation->WT_vs_Mutant Proliferation Cell Proliferation Assay WT_vs_Mutant->Proliferation Western_Blot Western Blot for p-Ser2-Pol II WT_vs_Mutant->Western_Blot qRT_PCR qRT-PCR for DDR Gene Expression WT_vs_Mutant->qRT_PCR Conclusion Conclusion: On-Target Effect Confirmed Proliferation->Conclusion Western_Blot->Conclusion qRT_PCR->Conclusion

Caption: CRISPR-Based Validation Workflow for this compound.

References

A Comparative Analysis of the Efficacy of CDK12/13 Covalent Inhibitors: MFH290 and BSJ-01-175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent covalent inhibitors of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), MFH290 and BSJ-01-175. Both molecules have emerged as critical tools in cancer research, primarily through their targeted inhibition of transcription and subsequent impact on DNA damage response (DDR) pathways. This analysis synthesizes available experimental data to offer an objective comparison of their biochemical potency, cellular activity, and preclinical efficacy.

At a Glance: Key Efficacy Parameters

ParameterThis compoundBSJ-01-175
Target Covalent inhibitor of CDK12/13Covalent inhibitor of CDK12/13
Binding Site Cys-1039 of CDK12[1]Cys-1039 of CDK12[2]
Biochemical IC50 (CDK12) 155 nM[2]156 nM[3]
Cellular IC50 (HAP1 cells) 10.15 nM[4]Not Reported
Cellular IC50 (Kelly cells) Not Reported225.3 nM[5]
In Vivo Efficacy Augments anti-proliferative effect of olaparib[1]Demonstrates tumor growth suppression in an Ewing sarcoma PDX model[2][6]

Mechanism of Action: Targeting Transcriptional Regulation

Both this compound and BSJ-01-175 are potent and highly selective covalent inhibitors of CDK12 and its close homolog CDK13.[4][5] They exert their effects by forming a covalent bond with a specific cysteine residue, Cys-1039, located in the kinase domain of CDK12.[1][2] This irreversible binding inhibits the kinase activity of the CDK12/Cyclin K complex, a crucial regulator of transcriptional elongation.

The primary downstream effect of CDK12/13 inhibition is the reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 position (p-Ser2-RNAPII).[1] This leads to premature termination of transcription, particularly affecting long genes, many of which are critically involved in the DNA damage response (DDR) pathway, including BRCA1 and ATR.[7] The resulting "BRCAness" phenotype renders cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.

CDK12_Signaling_Pathway cluster_0 CDK12/Cyclin K Complex CDK12 CDK12 CyclinK Cyclin K RNAPII RNA Polymerase II CDK12->RNAPII Phosphorylates Ser2 of CTD p_Ser2_RNAPII p-Ser2-RNAPII DDR_Genes Transcription of DNA Damage Response Genes (e.g., BRCA1, ATR) p_Ser2_RNAPII->DDR_Genes Promotes Elongation Genomic_Stability Genomic Stability DDR_Genes->Genomic_Stability This compound This compound This compound->CDK12 Covalently Inhibits BSJ_01_175 BSJ-01-175 BSJ_01_175->CDK12 Covalently Inhibits

Figure 1. Simplified signaling pathway of CDK12/Cyclin K and the inhibitory action of this compound and BSJ-01-175.

Comparative Efficacy Data

Biochemical and Cellular Potency

Direct comparative studies of this compound and BSJ-01-175 in the same assays are limited. However, available data allows for an indirect comparison of their potency.

CompoundAssay TypeTargetIC50 (nM)
This compound BiochemicalCDK12155[2]
Cellular (HAP1)Proliferation10.15[4]
BSJ-01-175 BiochemicalCDK12156[3]
Cellular (Kelly)Proliferation225.3[5]

It is important to note that the cellular IC50 values were determined in different cell lines (HAP1 for this compound and Kelly for BSJ-01-175), which may have different sensitivities to CDK12/13 inhibition.

Kinase Selectivity

Both compounds are reported to have excellent kinome selectivity. BSJ-01-175, a derivative of THZ531, was developed to have improved selectivity against other CDKs, such as CDK2 and CDK9.[2] While comprehensive head-to-head kinome scan data is not publicly available, the high selectivity of both inhibitors for CDK12/13 over other kinases is a key feature highlighted in their respective discovery publications.[1][8]

Preclinical In Vivo Efficacy

BSJ-01-175 in Ewing Sarcoma Patient-Derived Xenograft (PDX) Model

BSJ-01-175 has demonstrated significant in vivo efficacy in a patient-derived xenograft (PDX) model of Ewing sarcoma.[2][6] In this model, daily intraperitoneal administration of 10 mg/kg BSJ-01-175 led to a significant suppression of tumor growth over a three-week treatment period.[5]

This compound in Combination with PARP Inhibitors

The ability of this compound to downregulate DDR genes suggests a synergistic potential with PARP inhibitors. Preclinical studies have shown that this compound augments the anti-proliferative effect of the PARP inhibitor olaparib.[1] This synthetic lethality approach is a promising therapeutic strategy for cancers with deficiencies in DDR pathways.

Experimental Protocols

General Workflow for Evaluating CDK12/13 Inhibitors

Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric Assay) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Western_Blot Western Blot for p-Ser2-RNAPII PDX_Model Patient-Derived Xenograft (PDX) Model Western_Blot->PDX_Model Dosing Inhibitor Administration Tumor_Monitoring Tumor Volume Measurement End End Tumor_Monitoring->End Efficacy Assessment Start Compound Synthesis Start->Biochemical_Assay

Figure 2. General experimental workflow for the preclinical evaluation of CDK12/13 inhibitors.

Key Experimental Methodologies

Biochemical Kinase Inhibition Assay (Radiometric):

  • Principle: Measures the transfer of radiolabeled phosphate from [γ-³²P]ATP to a substrate by the target kinase.

  • Protocol Outline:

    • Recombinant CDK12/Cyclin K is incubated with the test compound (this compound or BSJ-01-175) at various concentrations.

    • A substrate (e.g., a fragment of the RNAPII CTD) and [γ-³²P]ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³²P]ATP.

    • The amount of incorporated radioactivity is quantified to determine the level of kinase inhibition and calculate the IC50 value.[2]

Cell Viability Assay (e.g., CellTiter-Glo®):

  • Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Protocol Outline:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Luminescence is measured using a plate reader to determine cell viability and calculate the IC50 value.[4]

Western Blot for Phospho-Ser2-RNAPII:

  • Principle: Detects the level of a specific protein (in this case, p-Ser2-RNAPII) in a cell lysate using antibodies.

  • Protocol Outline:

    • Cells are treated with the CDK12/13 inhibitor for a defined time.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with a primary antibody specific for p-Ser2-RNAPII, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the levels of p-Ser2-RNAPII.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy:

  • Principle: Implantation of a patient's tumor tissue into an immunodeficient mouse to create a more clinically relevant preclinical model.

  • Protocol Outline:

    • Tumor fragments from a patient (e.g., Ewing sarcoma) are surgically implanted subcutaneously into immunodeficient mice (e.g., NSG mice).[9]

    • Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.

    • The treatment group receives the inhibitor (e.g., 10 mg/kg BSJ-01-175 daily via intraperitoneal injection), while the control group receives a vehicle.[5]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the difference in tumor growth between the treated and control groups is analyzed to determine the in vivo efficacy of the compound.

Summary and Future Directions

Both this compound and BSJ-01-175 are highly effective and selective covalent inhibitors of CDK12/13 with significant potential in cancer therapy. BSJ-01-175 has demonstrated promising single-agent in vivo efficacy in a solid tumor model, while this compound has shown potential for combination therapies with PARP inhibitors.

To provide a more definitive comparison of their efficacy, future studies should include head-to-head comparisons in a panel of cancer cell lines and in various preclinical models. Comprehensive kinome profiling of both compounds under identical conditions would also be invaluable to fully delineate their selectivity profiles. Further investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for their potential clinical translation. The continued development and characterization of potent and selective CDK12/13 inhibitors like this compound and BSJ-01-175 will undoubtedly advance our understanding of transcriptional regulation in cancer and may lead to novel therapeutic strategies for difficult-to-treat malignancies.

References

A Comparative Analysis of MFH290 and Non-covalent CDK12 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent CDK12 inhibitor MFH290 and non-covalent CDK12 inhibitors. The following sections detail their mechanisms of action, quantitative performance data, and the experimental methodologies used for their evaluation.

Cyclin-dependent kinase 12 (CDK12) has emerged as a promising therapeutic target in oncology due to its critical role in regulating the transcription of genes involved in the DNA damage response (DDR).[1][2] Inhibition of CDK12 can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making it an attractive strategy for cancer therapy.[3][4] This guide focuses on a comparative analysis of two major classes of CDK12 inhibitors: the covalent inhibitor this compound and various non-covalent inhibitors.

Mechanism of Action: Covalent vs. Non-covalent Inhibition

This compound: A Covalent Inhibitor

This compound is a potent and highly selective covalent inhibitor of CDK12 and its close homolog, CDK13.[3][5] It functions by forming an irreversible covalent bond with a unique cysteine residue (Cys1039) located in the ATP-binding pocket of CDK12.[3][5] This covalent modification permanently inactivates the kinase, leading to a sustained inhibition of its activity. The primary downstream effect of this compound is the inhibition of serine 2 phosphorylation on the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcriptional elongation.[3][5] This leads to the reduced expression of key DDR genes, such as BRCA1 and ATR.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Mechanism of this compound Action.

Non-covalent CDK12 Inhibitors

Non-covalent CDK12 inhibitors, such as SR-4835 and dinaciclib, also target the ATP-binding pocket of CDK12 but do so through reversible, non-covalent interactions like hydrogen bonds and van der Waals forces.[6][7] These inhibitors compete with ATP for binding to the kinase. The inhibition is concentration-dependent and reversible. Similar to this compound, these inhibitors also block the phosphorylation of RNAPII at Ser2, leading to the downregulation of DDR genes.[6] Some non-covalent inhibitors can also exhibit activity against other CDKs, leading to a broader kinase inhibition profile.[7]

A recent innovative approach involves the use of non-covalent CDK12/13 inhibitors as a basis for developing PROteolysis TArgeting Chimeras (PROTACs), such as PP-C8.[1][8] These bifunctional molecules recruit an E3 ubiquitin ligase to the CDK12-Cyclin K complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][8][9] This approach offers an alternative mechanism to catalytic inhibition, aiming for the complete removal of the target protein.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Mechanisms of Non-covalent Inhibitors and PROTACs.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and representative non-covalent CDK12 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

KinaseThis compound (Covalent)SR-4835 (Non-covalent)Dinaciclib (Non-covalent)
CDK12 25 99 [4][6]~30-50 [10][11]
CDK13494.9[4][12]Not widely reported
CDK11470>10,0003[11][13][14]
CDK2120>10,0001[11][13][14]
CDK51130>10,0001[11][13][14]
CDK76020>10,000Not widely reported
CDK9114>10,0004[11][13][14]

Note: IC50 values are sourced from multiple publications and assay conditions may vary. Direct comparison should be made with caution.

Table 2: Cellular Activity and Other Parameters

ParameterThis compoundSR-4835DinaciclibPP-C8 (PROTAC)
Binding Mode CovalentNon-covalentNon-covalentNon-covalent (warhead)
Cellular Potency Potent antiproliferative effect, augments olaparib effect[3][5]Potent anti-TNBC activity, synergizes with cisplatin and olaparib[4][6]Broad anti-cancer activity, induces apoptosis[7]Potent antiproliferative effects, synergizes with PARP inhibitors[1][8][9]
Pharmacokinetics (Mouse) Short half-life, high clearance (specific values not publicly available)Orally bioavailable, well-tolerated[4][12]Favorable therapeutic index in preclinical modelsOrally bioavailable (based on parent non-covalent inhibitors)
Degradation Activity (DC50) N/AN/AN/ACDK12: 416 nM, Cyclin K: 412 nM[1][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

In Vitro Kinase Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against CDK12.

Materials:

  • Recombinant active CDK12/Cyclin K enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a peptide derived from the RNAPII CTD)

  • Test inhibitor (e.g., this compound, SR-4835)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a multi-well plate, add the kinase buffer, the CDK12/Cyclin K enzyme, and the substrate.

  • Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Workflow for an In Vitro Kinase Assay.

Cell Viability Assay (CCK-8 Protocol)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of CDK12 inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., triple-negative breast cancer cells)

  • Complete cell culture medium

  • Test inhibitor

  • CCK-8 solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot for Phospho-RNA Polymerase II (Ser2)

This protocol describes the detection of phosphorylated RNAPII at serine 2 to assess the cellular activity of CDK12 inhibitors.

Materials:

  • Cancer cells treated with CDK12 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phospho-RNAPII (Ser2)

  • Primary antibody: anti-total-RNAPII (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the CDK12 inhibitor for the desired time and at the desired concentration.

  • Lyse the cells in lysis buffer on ice.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-RNAPII (Ser2) antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe with the anti-total-RNAPII antibody as a loading control.

Conclusion

Both covalent (this compound) and non-covalent inhibitors of CDK12 have demonstrated significant potential as anti-cancer agents. This compound offers the advantage of prolonged and potent target inhibition due to its covalent mechanism of action and has shown excellent kinase selectivity.[3][5] Non-covalent inhibitors provide a reversible mode of action and have also shown strong efficacy, with some, like dinaciclib, exhibiting a broader CDK inhibition profile which could be advantageous or disadvantageous depending on the therapeutic context.[7] The development of PROTACs based on non-covalent CDK12 inhibitors represents a novel and promising strategy to achieve target degradation rather than just inhibition.[1][8] The choice between these inhibitor types will depend on the specific research or therapeutic goals, considering factors such as desired duration of action, selectivity profile, and potential for off-target effects. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these important classes of CDK12 inhibitors.

References

Unveiling the Off-Target Profiles of Covalent and Reversible CDK12/13 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 12 and 13 (CDK12/13) have emerged as promising targets due to their critical roles in regulating transcription and the DNA damage response. The development of selective inhibitors for these kinases is a key focus of academic and industrial research. This guide provides a comparative analysis of the off-target profiles of three notable CDK12/13 inhibitors: MFH290, a potent covalent inhibitor; THZ531, another covalent inhibitor; and SR-4835, a selective reversible inhibitor. Understanding the selectivity of these compounds is paramount for interpreting experimental results and predicting potential clinical toxicities.

Quantitative Assessment of Off-Target Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Kinome-wide profiling assays, such as KINOMEscan, are instrumental in assessing the off-target interactions of these small molecules. Below is a summary of the available data for this compound, THZ531, and SR-4835.

CompoundTypeOn-Target IC50 (CDK12/CDK13)Off-Target Profile SummaryKey Off-Targets (>90% inhibition or low nM Kd)
This compound CovalentNot explicitly stated, potent covalent inhibitorDescribed as having "excellent kinome selectivity"[1]. Specific quantitative data from a broad kinome screen is not publicly available.Data not publicly available.
THZ531 Covalent158 nM / 69 nM[2][3][4]At 1µM, inhibits several kinases to a significant degree[5].JNK1, JNK2, JNK3, RSK2, GSK3A, DYRK1B, STK16, DYRK2[5].
SR-4835 Reversible99 nM (IC50), 98 nM (Kd) / 4.9 nM (Kd)[6][7]Highly selective when tested against a panel of over 450 kinases at 10 µM[8][9].GSK3A (Kd = 1.2 µM), GSK3B (Kd = 810 nM), CDK6 (Kd = 5.1 µM)[9].

Note: The lack of publicly available, detailed quantitative kinome scan data for this compound limits a direct, comprehensive comparison of its off-target profile with THZ531 and SR-4835. The description of "excellent kinome selectivity" suggests a favorable profile, but empirical data is necessary for a definitive assessment.

Signaling Pathways Modulated by CDK12/13 Inhibition

CDK12 and its close homolog CDK13 are key regulators of transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This activity is crucial for the expression of long genes, including many involved in the DNA damage response (DDR). Inhibition of CDK12/13 disrupts these processes, leading to synthetic lethality in certain cancer contexts.

CDK12_Pathway CDK12/13 Signaling Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation cluster_downstream Downstream Effects RNA_Pol_II RNA Polymerase II CTD C-terminal Domain (CTD) (YSPTSPS repeats) RNA_Pol_II->CTD pCTD_Ser2 Phosphorylated CTD (Ser2) Transcription_Elongation Productive Transcription Elongation pCTD_Ser2->Transcription_Elongation CDK12_13 CDK12 / CDK13 - Cyclin K CDK12_13->CTD Phosphorylates Ser2 Apoptosis Apoptosis in Cancer Cells This compound This compound / THZ531 (Covalent Inhibitors) This compound->CDK12_13 SR_4835 SR-4835 (Reversible Inhibitor) SR_4835->CDK12_13 DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM, ATR) Transcription_Elongation->DDR_Genes Genomic_Stability Maintenance of Genomic Stability DDR_Genes->Genomic_Stability Experimental_Workflows Experimental Workflows for Off-Target Profiling cluster_kinomescan KINOMEscan Assay cluster_nanobret NanoBRET Target Engagement Assay Compound_K Test Compound Binding_K Competition Binding Compound_K->Binding_K Kinase_Library Immobilized Kinase Library (~468 kinases) Kinase_Library->Binding_K Ligand Tagged Ligand Ligand->Binding_K Quantification_K Quantification by qPCR Binding_K->Quantification_K Data_Analysis_K Selectivity Profile (% inhibition or Kd) Quantification_K->Data_Analysis_K Cells Live Cells Expressing NanoLuc-Kinase Fusion BRET Bioluminescence Resonance Energy Transfer (BRET) Cells->BRET Tracer Fluorescent Tracer Tracer->BRET Compound_N Test Compound Compound_N->BRET Competes with Tracer Measurement Measure BRET Signal BRET->Measurement Data_Analysis_N Target Engagement (IC50) Measurement->Data_Analysis_N

References

Comparative Guide to Biochemical Assays for Confirming MFH290's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biochemical assays used to confirm the inhibitory activity of MFH2290, a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). We will compare its performance with other known CDK inhibitors, SNS-032 and THZ531, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility.

Introduction to MFH290 and its Targets: CDK12/13

This compound is a novel, cysteine-directed covalent inhibitor that targets CDK12 and CDK13. These kinases play a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][2][3] Specifically, CDK12-mediated phosphorylation of serine 2 in the CTD is essential for transcriptional elongation and the expression of genes involved in the DNA damage response (DDR).[1][3] By inhibiting CDK12/13, this compound disrupts these processes, making it a promising candidate for cancer therapy, particularly in combination with PARP inhibitors.[1]

Comparative Inhibitory Activity

The inhibitory potency of this compound has been evaluated against its primary targets, CDK12 and CDK13, and compared with other well-characterized CDK inhibitors, SNS-032 (a pan-CDK inhibitor) and THZ531 (a covalent CDK12/13 inhibitor). The following table summarizes their half-maximal inhibitory concentrations (IC50) across a panel of CDKs, demonstrating the superior selectivity of this compound.

CompoundCDK12 IC50 (nM)CDK13 IC50 (nM)CDK2 IC50 (nM)CDK7 IC50 (nM)CDK9 IC50 (nM)
This compound 1.1 < 3 > 1000> 1000> 1000
SNS-03234.6% (pull-down*)-48624
THZ53115869-850010500

*Data for SNS-032 against CDK12 is presented as percentage of pull-down inhibition in a competitive assay.

Key Biochemical Assays to Confirm Inhibitory Activity

Several biochemical assays are instrumental in characterizing the inhibitory profile of compounds like this compound. These assays provide quantitative data on potency, selectivity, and mechanism of action.

Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate. It is considered a gold standard for determining kinase inhibition.

Competitive Pull-Down Assay

This assay is used to assess the binding of a compound to its target protein in a competitive manner. A biotinylated ligand (e.g., bioTHZ1) that binds to the kinase of interest is immobilized on streptavidin beads. The ability of a test compound (e.g., this compound) to compete with the biotinylated ligand for binding to the kinase is then measured.

Experimental Protocols

Radiometric Kinase Assay Protocol

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant CDK12/Cyclin K complex

  • GST-CTD (Glutathione S-transferase C-terminal domain of RNA Pol II) substrate

  • Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (10 mM)

  • [γ-³²P]ATP

  • Test inhibitor (e.g., this compound) at various concentrations

  • P81 phosphocellulose paper

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, purified CDK12/Cyclin K, and the GST-CTD substrate.

  • Add the test inhibitor at a range of concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated ³²P on the substrate using a phosphorimager.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Pull-Down Assay Protocol

Objective: To assess the target engagement of an inhibitor by measuring its ability to compete with a known biotinylated ligand.

Materials:

  • Cell lysate containing the target kinase (e.g., CDK12)

  • Biotinylated ligand (e.g., bioTHZ1)

  • Streptavidin-coated magnetic beads

  • Test inhibitor (e.g., this compound) at various concentrations

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target kinase (e.g., anti-CDK12)

Procedure:

  • Incubate the cell lysate with the biotinylated ligand to allow for binding to the target kinase.

  • Add the test inhibitor at a range of concentrations to compete with the biotinylated ligand for binding to the kinase.

  • Add streptavidin-coated magnetic beads to the mixture and incubate to capture the biotinylated ligand-kinase complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with an antibody specific to the target kinase to detect the amount of kinase pulled down.

  • Quantify the band intensity to determine the extent of competition by the test inhibitor.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the CDK12 signaling pathway and the workflow of the competitive pull-down assay.

CDK12_Signaling_Pathway cluster_nucleus Nucleus CDK12 CDK12 PolII_CTD RNA Pol II CTD (Ser2) CDK12->PolII_CTD Phosphorylates CyclinK Cyclin K CyclinK->CDK12 Activates Transcription_Elongation Transcription Elongation PolII_CTD->Transcription_Elongation Promotes DDR_Genes DNA Damage Response Genes Transcription_Elongation->DDR_Genes Expresses This compound This compound This compound->CDK12 Inhibits

Caption: The CDK12 signaling pathway and the inhibitory action of this compound.

Competitive_Pulldown_Workflow Lysate Cell Lysate (containing CDK12) Incubation1 Incubate Lysate + BioTHZ1 + this compound Lysate->Incubation1 BioTHZ1 Biotinylated THZ1 (Bait) BioTHZ1->Incubation1 This compound This compound (Competitor) This compound->Incubation1 Beads Streptavidin Beads Incubation2 Add Beads & Incubate Beads->Incubation2 Incubation1->Incubation2 Wash Wash Beads Incubation2->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE & Western Blot (anti-CDK12) Elute->Analysis

Caption: Workflow of the competitive pull-down assay to test this compound's binding to CDK12.

References

Safety Operating Guide

Navigating the Safe Disposal of MFH290: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. MFH290, a potent and highly selective covalent inhibitor of cyclin-dependent kinase 12/13 (CDK12/13) utilized in cancer research, requires meticulous disposal procedures due to its potential hazards.[1] This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. The following personal protective equipment (PPE) should be worn at all times when handling this compound waste:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against splashes.

Waste Segregation and Storage: The First Step in Disposal

Proper segregation of this compound waste is critical to prevent hazardous chemical reactions. Incompatible wastes must never be mixed.

Operational Steps:

  • Designate a Waste Container: Use a dedicated, leak-proof container clearly labeled "Hazardous Waste" and listing the chemical name "this compound".

  • Separate Waste Streams:

    • Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE in a designated solid waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible liquid waste container. Note the solvent used.

  • Container Management: Keep waste containers securely closed except when adding waste. Store containers in a designated and properly ventilated hazardous waste accumulation area.

Disposal Workflow for this compound

The following diagram outlines the general workflow for the proper disposal of this compound.

MFH290_Disposal_Workflow cluster_pre_disposal Pre-Disposal & Handling cluster_containment Waste Containment cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated Labware, PPE) segregate->solid_waste liquid_waste Liquid Waste (this compound in solvent) segregate->liquid_waste label_solid Label Solid Waste Container: 'Hazardous Waste - this compound' solid_waste->label_solid label_liquid Label Liquid Waste Container: 'Hazardous Waste - this compound' & Solvent liquid_waste->label_liquid store Store in Designated Hazardous Waste Area label_solid->store label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

This compound Disposal Workflow

Quantitative Data and Hazard Profile

Hazard CategoryInformation
Acute Toxicity The acute toxicity of this compound is not fully characterized. Assume it may be harmful if swallowed, inhaled, or in contact with skin.
Chronic Toxicity Potential for long-term health effects is unknown. Handle with care to minimize exposure.
Environmental Hazards Avoid release to the environment. The ecological impact has not been fully determined.[2]
Reactivity Stable under normal laboratory conditions. Avoid strong oxidizing agents.
Storage Temperature Refer to the supplier's instructions for storage of the pure compound, which may be at low temperatures (e.g., -20°C or -80°C).[1]

Experimental Protocols for Decontamination

For minor spills of this compound, the following general procedure can be followed. For larger spills, or any spill that cannot be safely managed by laboratory personnel, contact your institution's Environmental Health and Safety (EHS) department immediately.

Minor Spill Decontamination Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: If it is a liquid spill, contain it with an absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Decontamination:

    • For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, once absorbed, use a suitable solvent (e.g., ethanol or as recommended by the SDS) to wipe the area, followed by a soap and water wash. All materials used for cleanup must be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Disposal of Empty Containers:

Empty containers of this compound must be managed as hazardous waste unless thoroughly decontaminated. A common procedure is to triple rinse the container with a suitable solvent. The first rinse, and potentially subsequent rinses depending on the hazard level, must be collected as hazardous waste.[3]

Disclaimer: This information is intended as a general guide and does not replace the need for a thorough risk assessment and adherence to all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.